7-Nitroisoindolin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-7-5(4-9-8)2-1-3-6(7)10(12)13/h1-3H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDQMYJTXPCJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585473 | |
| Record name | 7-Nitro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169044-97-7 | |
| Record name | 2,3-Dihydro-7-nitro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169044-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Nitroisoindolin-1-one: A Technical Guide for Researchers
Introduction: 7-Nitroisoindolin-1-one is a heterocyclic organic compound belonging to the isoindolinone class. The isoindolinone scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological relevance of this compound, with a focus on its relationship to the broader class of isoindolinone-based enzyme inhibitors. Due to the limited availability of specific experimental data for this particular isomer, this guide also presents representative protocols and pathways relevant to the isoindolinone core.
Chemical Structure and Properties
This compound is characterized by a fused bicyclic system comprising a benzene ring and a γ-lactam ring, with a nitro group substituted at the 7-position of the isoindolinone core.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 7-Nitro-2,3-dihydroisoindol-1-one | [1] |
| CAS Number | 169044-97-7 | [1] |
| Chemical Formula | C₈H₆N₂O₃ | [1][2] |
| Molecular Weight | 178.14 g/mol | [2] |
| SMILES | C1C2=C(C(=CC=C2)--INVALID-LINK--[O-])C(=O)N1 | [2] |
| Melting Point | Data not available in publicly accessible literature. | |
| Boiling Point | Data not available in publicly accessible literature. | |
| Solubility | Data not available. The parent compound, isoindolin-1-one, is sparingly soluble in water and moderately soluble in organic solvents like ethanol and acetone.[3] | |
| Appearance | Likely a crystalline solid. | |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | [2] |
Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: General Procedure for the Synthesis of Nitroisoindolin-1-ones
This protocol is a generalized procedure adapted from the synthesis of related isomers and may require optimization for the synthesis of this compound.
Step 1: Bromination of the Methyl Group
-
Dissolve 2-methyl-3-nitrobenzoic acid in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Reflux the mixture with irradiation from a light source until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter to remove succinimide.
-
Evaporate the solvent under reduced pressure to obtain crude 2-(bromomethyl)-3-nitrobenzoic acid.
Step 2: Formation of the Acid Chloride
-
To the crude 2-(bromomethyl)-3-nitrobenzoic acid, add thionyl chloride.
-
Reflux the mixture until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to yield crude 2-(bromomethyl)-3-nitrobenzoyl chloride.
Step 3: Ammonolysis and Intramolecular Cyclization
-
Dissolve the crude 2-(bromomethyl)-3-nitrobenzoyl chloride in a suitable solvent (e.g., THF).
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., methanol).
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by TLC until completion.
-
Evaporate the solvent, and purify the residue by recrystallization or column chromatography to yield this compound.
Biological Activity and Signaling Pathways
Specific biological activity data for this compound is not currently available in the public domain. However, the isoindolin-1-one scaffold is a well-established core structure for inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.
Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of double-strand breaks during replication. These cells are unable to repair this extensive DNA damage, resulting in cell death through a mechanism known as synthetic lethality.
PARP-1 Signaling Pathway in DNA Repair
Caption: PARP-1 signaling in DNA single-strand break repair.
Experimental Protocols: PARP-1 Inhibition Assay
The following is a representative protocol for a chemiluminescent PARP-1 inhibition assay, which can be used to evaluate the inhibitory potential of compounds like this compound.
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1. The resulting biotinylated histones are detected with streptavidin-HRP and a chemiluminescent substrate. A decrease in the chemiluminescent signal indicates inhibition of PARP-1 activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Olaparib)
Procedure:
-
Plate Preparation: Wash the histone-coated 96-well plate with Wash Buffer. Block the wells with Blocking Buffer for 1-2 hours at room temperature. Wash the plate again.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in Assay Buffer. Include a DMSO vehicle control.
-
Reaction Setup: Add the test compound dilutions, positive control, or vehicle to the appropriate wells.
-
Reaction Initiation: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in Assay Buffer. Add the master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP conjugate diluted in Blocking Buffer and incubate for 1 hour at room temperature.
-
Signal Generation: Wash the plate thoroughly. Add the chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Quantitative Data
Table 2: Biological Activity of this compound
| Target | Assay Type | IC₅₀ / Kᵢ | Source(s) |
| PARP-1 | Not available | Data not available in publicly accessible literature. | |
| Other Targets | Not available | Data not available in publicly accessible literature. |
Note: While the isoindolin-1-one scaffold is a known PARP-1 inhibitor, specific quantitative data for the 7-nitro isomer is not available in the reviewed scientific literature. Further experimental investigation is required to determine its specific biological activity and potency.
Conclusion
This compound is a compound of interest within the broader class of biologically active isoindolinones. While specific experimental data on its physical properties, synthesis, and biological activity are limited, its structural similarity to known PARP-1 inhibitors suggests that it may also target this enzyme. The provided synthetic strategies and experimental protocols for PARP-1 inhibition assays offer a framework for the future investigation of this and related compounds. Further research is necessary to fully characterize this compound and to elucidate its potential as a therapeutic agent.
References
An In-depth Technical Guide to the Synthesis of 7-Nitroisoindolin-1-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic approaches toward 7-nitroisoindolin-1-one and its derivatives. While a direct, detailed experimental protocol for this compound is not extensively documented in publicly available literature, this guide outlines plausible synthetic pathways based on established organic chemistry principles and published methods for analogous structures. Furthermore, it touches upon the potential biological significance of this class of compounds, particularly in the context of drug discovery.
Introduction to Isoindolin-1-ones
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules have demonstrated a wide range of therapeutic applications, including acting as antimicrobial, antiviral, and anticancer agents. The introduction of a nitro group onto the isoindolinone core, specifically at the 7-position, is anticipated to modulate the molecule's electronic properties and biological activity, making this compound and its derivatives attractive targets for synthesis and pharmacological evaluation.
Synthetic Strategies for the Isoindolin-1-one Core
The synthesis of the isoindolin-1-one ring system can be achieved through various methods. The most common approaches involve the cyclization of a suitably substituted benzene derivative.
Synthesis from Phthalic Acid Derivatives
One of the most direct conceptual routes to this compound would involve a starting material that already contains the nitro group at the desired position. A plausible precursor is 2-formyl-6-nitrobenzoic acid or a related derivative.
Proposed Synthetic Pathway:
The synthesis could proceed via the reductive amination of 2-formyl-6-nitrobenzoic acid, followed by intramolecular cyclization.
Figure 1. Proposed synthesis of this compound via reductive amination and cyclization.
Experimental Protocol (Hypothetical):
A detailed experimental protocol for this specific transformation is not currently available in the literature. However, a general procedure based on known reductive amination and cyclization reactions would involve the following steps:
-
Imine Formation: 2-formyl-6-nitrobenzoic acid would be reacted with an ammonia source (e.g., ammonium hydroxide) or a primary amine in a suitable solvent to form the corresponding imine.
-
Reduction: The intermediate imine would then be reduced in situ using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation to yield the corresponding amino acid.
-
Cyclization: The resulting 2-(aminomethyl)-6-nitrobenzoic acid would then undergo spontaneous or acid/base-catalyzed intramolecular cyclization to form the lactam ring of this compound.
Further research and experimental validation are required to optimize the reaction conditions, including solvent, temperature, and catalyst selection, to achieve a good yield of the final product.
Nitration of Isoindolin-1-one
An alternative approach is the direct nitration of the parent isoindolin-1-one molecule. The success of this method would depend on the regioselectivity of the nitration reaction.
Reaction Scheme:
Figure 2. Synthesis of this compound via direct nitration.
Experimental Considerations:
Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, could be employed. However, the directing effects of the carbonyl and amino groups on the aromatic ring might lead to a mixture of nitro isomers. Careful control of reaction temperature and the choice of nitrating agent would be crucial to favor the formation of the 7-nitro isomer. Separation and purification of the desired product from other isomers would be a critical step.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be achieved by introducing substituents at the N-2 position. This is typically accomplished by reacting this compound with a suitable electrophile.
General Reaction for N-Alkylation/Arylation:
Figure 3. General scheme for the synthesis of N-substituted this compound derivatives.
Experimental Protocol (General):
-
Deprotonation: this compound would be treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an anhydrous aprotic solvent (e.g., DMF, THF) to generate the corresponding anion.
-
Nucleophilic Attack: The electrophile (e.g., an alkyl halide, aryl halide) would then be added to the reaction mixture, leading to the formation of the N-substituted derivative.
-
Work-up and Purification: The reaction would be quenched, and the product extracted and purified using standard techniques such as column chromatography.
The choice of base, solvent, and reaction temperature would be dependent on the reactivity of the specific electrophile used.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the broader class of isoindolinone derivatives has shown significant activity as inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, are crucial for DNA repair.
PARP Inhibition and Synthetic Lethality:
In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 can lead to a synthetic lethal phenotype, resulting in the selective killing of cancer cells.
Figure 4. Simplified signaling pathway of PARP inhibition leading to synthetic lethality in BRCA-deficient cancer cells.
The nitro group at the 7-position of the isoindolinone core could potentially enhance the binding affinity to the PARP-1 active site, making this compound and its derivatives promising candidates for development as novel PARP inhibitors. Further biological evaluation is necessary to confirm this hypothesis.
Data Summary
| Reaction Type | Starting Materials | Reagents & Conditions | Typical Yield (%) | Reference |
| Reductive Amination & Cyclization | 2-Formylbenzoic acid derivatives, Amines | NaBH₃CN, H₂/Pd, various solvents and temperatures | 60-95% | General Knowledge |
| Direct Nitration | Aromatic heterocycles | HNO₃, H₂SO₄, 0°C to rt | Variable (isomer mixture) | General Knowledge |
| N-Alkylation | Isoindolin-1-one | Alkyl halide, NaH, DMF | 70-90% | General Knowledge |
Note: The yields and conditions are general and would require optimization for the specific synthesis of this compound.
Conclusion
The synthesis of this compound and its derivatives represents a promising area of research for the development of new therapeutic agents, particularly in the field of oncology. While a definitive synthetic protocol has yet to be published, this guide outlines plausible and scientifically sound approaches based on established chemical transformations. Further experimental work is necessary to establish an efficient and high-yielding synthesis of this target molecule and to fully elucidate its biological activity and potential as a PARP inhibitor. The information provided herein serves as a foundational resource for researchers embarking on the synthesis and evaluation of this novel class of compounds.
The Core Mechanism of 7-Nitroisoindolin-1-one in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of 7-Nitroisoindolin-1-one, a representative member of the isoindolinone class of Poly (ADP-ribose) polymerase (PARP) inhibitors, in the context of cancer therapy. Isoindolinone derivatives have emerged as a significant class of potent PARP-1 inhibitors, demonstrating promising preclinical activity.[1][2] The primary mechanism of action of these compounds revolves around the concept of synthetic lethality, a promising strategy in oncology that exploits the genetic vulnerabilities of cancer cells.[3][4] This document details the molecular pathways affected by this compound, presents quantitative data from representative compounds of the same class, outlines detailed experimental protocols for their evaluation, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction: The Rise of PARP Inhibitors and Synthetic Lethality
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.[5] PARP-1, the most abundant member of this family, plays a pivotal role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][6] In the landscape of targeted cancer therapy, PARP inhibitors have gained prominence, particularly for treating cancers with deficiencies in other DNA repair mechanisms.[6]
The therapeutic efficacy of PARP inhibitors is primarily based on the principle of synthetic lethality.[3][6] This occurs when the simultaneous loss of two separate gene functions leads to cell death, whereas the loss of either one alone is non-lethal. In many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised.[6][7] When PARP is inhibited in these cells, unrepaired SSBs accumulate and degenerate into DSBs during DNA replication.[6] The deficient HR pathway is unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[6]
Mechanism of Action of this compound
As a member of the isoindolinone class of PARP inhibitors, this compound is a potent inhibitor of PARP-1.[1] These inhibitors are NAD+-competitive, mimicking the nicotinamide moiety of the NAD+ substrate to bind to the catalytic domain of PARP-1.[1] This competitive inhibition prevents PARP-1 from synthesizing poly (ADP-ribose) (PAR) chains, a critical step in signaling and recruiting other DNA repair factors to the site of damage.[8]
The primary mechanisms through which this compound exerts its anticancer effects are:
-
Inhibition of PARP Enzymatic Activity: By blocking the catalytic activity of PARP-1, the compound prevents the repair of SSBs, leading to their accumulation.[6]
-
PARP Trapping: Some PARP inhibitors not only block the enzyme's activity but also "trap" the PARP-1 protein on the DNA at the site of the break.[9][10] This trapped PARP-DNA complex is a physical impediment to DNA replication and transcription, further contributing to cytotoxicity.[10] The degree of PARP trapping can vary among different inhibitors and contributes to their overall potency.[11]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound in cancer cells.
Quantitative Data
Due to the lack of publicly available data for the specific compound this compound, the following table summarizes the quantitative data for a potent, stereospecific isoindolinone PARP-1 inhibitor, NMS-P515, as a representative example of this class.[1]
| Parameter | Value | Cell Line/System | Reference |
| Biochemical Potency | |||
| PARP-1 Kd | 0.016 µM | Biochemical Assay | [1] |
| PARP-2 Kd | > 10 µM | Biochemical Assay | [1] |
| PARP-3 Kd | > 10 µM | Biochemical Assay | [1] |
| Tankyrase-1 (TNKS-1) Kd | > 10 µM | Biochemical Assay | [1] |
| Cellular Activity | |||
| PAR Synthesis IC50 | 0.027 µM | Cellular Assay | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize isoindolinone-based PARP inhibitors.
PARP Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PARP-1.
Principle: The assay quantifies the amount of poly(ADP-ribose) (PAR) synthesized by recombinant PARP-1 in the presence of a DNA-damaging agent and NAD+, the substrate for PARP. The inhibition of PAR synthesis is measured in the presence of varying concentrations of the test compound.
Methodology:
-
Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent), NAD+, biotinylated NAD+, streptavidin-coated plates, and a detection reagent (e.g., horseradish peroxidase-conjugated anti-PAR antibody).[6]
-
Assay Procedure:
-
The PARP enzyme is incubated with activated DNA in an assay buffer.[6]
-
The test compound (e.g., this compound) is added at various concentrations.[6]
-
The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.[6]
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).[6]
-
The reaction is stopped, and the plate is washed to remove unincorporated NAD+.[6]
-
The amount of incorporated biotinylated ADP-ribose is quantified by adding a streptavidin-conjugated detection reagent.[6]
-
The signal is read using a plate reader.[6]
-
-
Data Analysis: The percentage of PARP inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[6]
Cellular PARP Inhibition Assay (PAR Synthesis Assay)
This assay measures the ability of a compound to inhibit PARP activity within intact cells.
Principle: Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with the test compound. The level of PAR synthesis is then quantified, typically by immunofluorescence or ELISA.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., BRCA-deficient cell lines) in appropriate culture vessels.
-
Treatment:
-
Treat cells with a DNA-damaging agent (e.g., methyl methanesulfonate - MMS) for a specified time to induce PARP activation.
-
Concurrently or subsequently, treat the cells with varying concentrations of the test compound.
-
-
Detection of PAR:
-
Immunofluorescence: Fix and permeabilize the cells. Incubate with a primary antibody against PAR, followed by a fluorescently labeled secondary antibody. Visualize and quantify the fluorescence intensity using a microscope or high-content imaging system.
-
ELISA: Lyse the cells and use a sandwich ELISA kit to quantify the amount of PAR in the cell lysates.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of PAR inhibition against the log of the inhibitor concentration.
PARP Trapping Assay
This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.[9]
Principle: This assay quantifies the amount of PARP-1 that remains bound to chromatin after treatment with a PARP inhibitor. This can be assessed through immunofluorescence or biochemical fractionation.
Methodology (Immunofluorescence-Based):
-
Cell Seeding: Seed cells on glass coverslips or in imaging-compatible microplates.[9]
-
Drug Treatment: Treat cells with the PARP inhibitor and/or a DNA damaging agent (e.g., MMS) for the desired time.[9]
-
Cell Fractionation (In Situ): Before fixation, treat cells with a buffer containing a mild detergent to extract soluble proteins, leaving chromatin-bound proteins.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for PARP-1.
-
Image Analysis: Quantify the nuclear fluorescence intensity of PARP-1 using automated image analysis to ensure unbiased quantification of chromatin-bound PARP.[9]
-
Data Analysis: Compare the amount of chromatin-bound PARP-1 in treated cells to untreated controls.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating a novel PARP inhibitor like this compound.
Caption: Experimental workflow for PARP inhibitor evaluation.
Conclusion and Future Directions
This compound, as a representative of the isoindolinone class of PARP inhibitors, holds significant potential as a targeted anticancer agent. Its mechanism of action, rooted in the principle of synthetic lethality, offers a selective approach to treating cancers with specific DNA repair deficiencies. The continued investigation of this and related compounds, utilizing the experimental approaches outlined in this guide, will be crucial for their further development and potential translation into clinical practice. Future research should focus on elucidating the precise PARP trapping potential of this compound, its selectivity profile across the PARP family, and its efficacy in in vivo models of BRCA-deficient cancers.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Lethality through the Lens of Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Exploiting synthetic lethal interactions for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. ocrahope.org [ocrahope.org]
Spectroscopic and Structural Elucidation of 7-Nitroisoindolin-1-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 7-nitroisoindolin-1-one, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental data for this specific isomer, this document presents expected spectroscopic values derived from foundational principles and data from analogous compounds. The information is intended for researchers, scientists, and professionals in drug development.
Molecular Structure
This compound
The structure consists of a bicyclic isoindolinone core with a nitro group substituted at the 7-position of the aromatic ring.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of its chemical structure and comparison with related isoindolinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 - 8.5 | d | 1H | H-6 |
| ~7.8 - 8.1 | d | 1H | H-4 |
| ~7.6 - 7.9 | t | 1H | H-5 |
| ~4.5 - 4.8 | s | 2H | CH₂ (Position 3) |
| ~8.0 - 9.0 (broad) | s | 1H | NH |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 - 172 | C=O (Carbonyl) |
| ~145 - 150 | C-7 (C-NO₂) |
| ~135 - 140 | C-7a |
| ~130 - 135 | C-5 |
| ~125 - 130 | C-3a |
| ~120 - 125 | C-4 |
| ~115 - 120 | C-6 |
| ~45 - 50 | CH₂ (Position 3) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium | N-H Stretch |
| 3000 - 3100 | Weak | Aromatic C-H Stretch |
| 2850 - 2950 | Weak | Aliphatic C-H Stretch |
| 1680 - 1720 | Strong | C=O Stretch (Lactam) |
| 1580 - 1620 | Medium | C=C Stretch (Aromatic) |
| 1500 - 1550 | Strong | N-O Asymmetric Stretch (NO₂) |
| 1330 - 1370 | Strong | N-O Symmetric Stretch (NO₂) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion Type |
| 178.04 | [M]⁺ (Molecular Ion) |
| 179.05 | [M+H]⁺ (Protonated Molecule) |
| 201.03 | [M+Na]⁺ (Sodium Adduct) |
| 132.04 | [M-NO₂]⁺ |
Experimental Protocols
Detailed experimental procedures for the synthesis and spectroscopic analysis of isoindolinone derivatives are outlined below.
Synthesis of Isoindolin-1-ones
A general and efficient one-pot method for synthesizing isoindolin-1-one derivatives involves the reductive heterocyclization of nitroarenes with o-phthalaldehyde.[3]
Materials:
-
Nitrobenzene derivative (e.g., 2-nitro-m-xylene for a related synthesis)
-
o-Phthalaldehyde
-
Indium powder
-
Acetic acid
-
Toluene
-
Ethyl acetate (EtOAc)
-
10% aqueous NaHCO₃ solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of indium powder (4.0 mmol) and acetic acid (10 mmol) in toluene (2 mL) is prepared.
-
o-Phthalaldehyde (1.0 mmol) is added to this mixture.
-
The corresponding nitrobenzene derivative (1.0 mmol) in toluene (3 mL) is subsequently added.
-
The reaction mixture is stirred at reflux under a nitrogen atmosphere until the reaction is complete (monitored by TLC).
-
The mixture is then diluted with EtOAc (30 mL) and filtered through Celite.
-
The filtrate is washed with a 10% aqueous NaHCO₃ solution (30 mL).
-
The aqueous layer is extracted three times with EtOAc (30 mL each).
-
The combined organic extracts are dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on neutral silica gel to yield the isoindolin-1-one product.[3]
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4][5]
-
The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Tetramethylsilane (TMS) is used as an internal standard.
-
Data is collected at room temperature.
IR Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be prepared as a KBr pellet or analyzed as a thin film on NaCl plates.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is often performed using electrospray ionization (ESI) techniques.[4][5]
-
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is infused into the ESI source.
-
Data is acquired in positive or negative ion mode, depending on the analyte.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the characterization of this compound using various spectroscopic techniques.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 7-Nitroisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the methodologies for determining the aqueous solubility and chemical stability of 7-Nitroisoindolin-1-one. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols, predicted physicochemical properties, and potential degradation pathways based on its chemical structure and analogy to related nitroaromatic and heterocyclic compounds. Adherence to these detailed protocols is crucial for the systematic evaluation of this compound in a drug discovery and development context.
Introduction to Physicochemical Characterization
The solubility and stability of an active pharmaceutical ingredient (API) are fundamental physicochemical properties that significantly influence its bioavailability, therapeutic efficacy, and safety profile. Insufficient aqueous solubility can lead to poor absorption and limited efficacy, whereas chemical instability can result in the degradation of the API, potentially leading to a loss of potency and the formation of toxic byproducts.[1] Therefore, a thorough and early characterization of these parameters is essential. This guide details the standard experimental procedures for assessing the solubility and stability of this compound, in alignment with the principles established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Chemical Properties and Structure
This compound is a heterocyclic compound featuring an isoindolinone core with a nitro group substitution on the benzene ring.[2] Its chemical and structural identifiers are vital for its application in research and synthesis.
| Property | Value | Source(s) |
| IUPAC Name | 7-Nitro-2,3-dihydro-isoindol-1-one | [2] |
| CAS Number | 169044-97-7 | [2] |
| Molecular Formula | C₈H₆N₂O₃ | [2] |
| Molecular Weight | 178.14 g/mol | [3] |
| Appearance | Light yellow solid (predicted) | [4] |
| Boiling Point | 492.2 ± 45.0 °C (Predicted) | [4] |
| Density | 1.449 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 12.0 ± 0.20 (Predicted) | [4] |
Solubility Determination
The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature and pH to form a saturated solution. For pharmaceutical applications, aqueous solubility across the physiological pH range is of paramount importance.[5] The parent compound, isoindolin-1-one, is known to have limited water solubility but is moderately soluble in organic solvents like ethanol and acetone.[6] The introduction of a polar nitro group may slightly alter its solubility profile.
Experimental Protocols
2.1.1. Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the definitive technique for determining the thermodynamic equilibrium solubility of a compound.[7][8]
Objective: To determine the maximum concentration of this compound that can be dissolved in various aqueous buffers at equilibrium.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC/UPLC system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the different aqueous buffers (pH 1.2, 6.8, and 7.4). The presence of undissolved solid is crucial to ensure saturation.[7]
-
Seal the vials securely to prevent any solvent evaporation.[7]
-
Place the vials in a shaking incubator set to a constant temperature, typically 25 °C or 37 °C.[7]
-
Agitate the samples for a sufficient duration (e.g., 24, 48, or 72 hours) to ensure the system reaches equilibrium. The time to reach equilibrium should be determined experimentally.
-
After the incubation period, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.[7]
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) that does not interact with the compound.[7]
-
Dilute the filtered supernatant with an appropriate analytical solvent.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC/UPLC method.
-
The experiment should be conducted in triplicate for each condition.[5]
2.1.2. Kinetic Solubility Determination
Kinetic solubility is often assessed in early drug discovery to quickly evaluate compounds. This method measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then introduced into an aqueous buffer.[9]
Objective: To rapidly assess the aqueous solubility of this compound from a DMSO stock solution.
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Add small aliquots of the DMSO stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Monitor for the first sign of precipitation, which can be detected by visual inspection, light scattering, or turbidimetry.
-
The concentration at which precipitation is observed is the kinetic solubility.
Data Presentation
The results from the solubility experiments should be systematically organized in a tabular format for clear interpretation and comparison.
Table 1: Equilibrium Solubility of this compound
| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) ± SD | Solubility (µM) ± SD |
|---|---|---|---|---|
| Simulated Gastric Fluid | 1.2 | 37 | [Experimental Value] | [Experimental Value] |
| Acetate Buffer | 4.5 | 37 | [Experimental Value] | [Experimental Value] |
| Simulated Intestinal Fluid | 6.8 | 37 | [Experimental Value] | [Experimental Value] |
| Phosphate Buffered Saline | 7.4 | 37 | [Experimental Value] | [Experimental Value] |
Experimental Workflow Visualization
Stability Assessment
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] Forced degradation studies are a key component of this, used to identify potential degradation products and establish stability-indicating analytical methods.[10][11] Nitroaromatic compounds can be susceptible to degradation, particularly through reduction of the nitro group and photodecomposition.[12][13]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation pathways of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.[1]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[7]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[7]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Stress: Solid compound at 80 °C for 48 hours.[7]
-
Photostability: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[10]
Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the samples to the specified conditions for the designated time.
-
At various time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis.
-
Analyze the stressed samples using a suitable stability-indicating HPLC method, capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Identify and characterize any significant degradation products using techniques like LC-MS.[8]
Data Presentation
The outcomes of the forced degradation studies should be summarized in a table, indicating the extent of degradation and the number of degradation products formed under each condition.
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products | Remarks (e.g., Major Degradant Peak [RT]) |
|---|---|---|---|---|
| 0.1 M HCl, 60 °C | 24h | [Experimental Value] | [Experimental Value] | [Observation] |
| 0.1 M NaOH, 60 °C | 24h | [Experimental Value] | [Experimental Value] | [Observation] |
| 3% H₂O₂, RT | 24h | [Experimental Value] | [Experimental Value] | [Observation] |
| Dry Heat, 80 °C | 48h | [Experimental Value] | [Experimental Value] | [Observation] |
| Photolytic (ICH Q1B) | - | [Experimental Value] | [Experimental Value] | [Observation] |
Experimental Workflow Visualization
References
- 1. acdlabs.com [acdlabs.com]
- 2. pschemicals.com [pschemicals.com]
- 3. achmem.com [achmem.com]
- 4. This compound | 169044-97-7 [amp.chemicalbook.com]
- 5. who.int [who.int]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. electronicsandbooks.com [electronicsandbooks.com]
Potential Biological Activities of 7-Nitroisoindolin-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of 7-Nitroisoindolin-1-one is limited in publicly available literature. This guide summarizes the observed biological activities of structurally related isoindolinone derivatives to infer the potential therapeutic areas for this compound. The presence of the nitro group can significantly influence the pharmacological profile.
The isoindolin-1-one scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its capability to bind to a variety of biological targets and exhibit diverse pharmacological effects.[1] Derivatives of this core structure have shown promise in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
Potential Anticancer Activity
Isoindolinone derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.
Enzyme Inhibition in Oncology
Poly(ADP-ribose) Polymerase (PARP) Inhibition: The isoindolinone core is a key pharmacophore in several potent PARP-1 inhibitors.[2][3] PARP-1 is a crucial enzyme in the repair of DNA single-strand breaks. Its inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2]
Cyclin-Dependent Kinase (CDK) Inhibition: The development of small molecules that inhibit CDKs is a promising strategy in cancer therapy. Isoindolin-1-ones are being explored as potential inhibitors of CDK7, a kinase involved in both transcription and cell cycle progression.[4]
Quantitative Data on Anticancer Activity of Isoindolinone Derivatives:
| Compound/Derivative | Cancer Cell Line | Assay | IC50 / GI50 | Reference |
| Benzoisoindolin hydrazone analog | HCT-116 | MTT | Not specified, but showed highest growth inhibitory effect | [5] |
| Isoindole-1,3-dione derivative 7 | A549 | BrdU | 19.41 ± 0.01 µM | [6] |
| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 | SRB | log10(GI50) < -8.00 | [7] |
| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HL-60(TB) | SRB | log10(GI50) = -6.30 | [7] |
| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | MOLT-4 | SRB | log10(GI50) = -6.18 | [7] |
| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analog 7c | EKVX | Single dose assay | GP of 75.46% at 10 µM | [8] |
| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analog 7c | CAKI-1 | Single dose assay | GP of 78.52% at 10 µM | [8] |
| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analog 7c | UACC-62 | Single dose assay | GP of 80.81% at 10 µM | [8] |
| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analog 7c | MCF7 | Single dose assay | GP of 83.48% at 10 µM | [8] |
| 3-Aminoisoquinolin-1(2H)-one derivative | MDA-MB-468 | Not specified | GP of 10.72% | [9] |
| 3-Aminoisoquinolin-1(2H)-one derivative | MCF7 | Not specified | GP of 26.62% | [9] |
| (S)-13 (NMS-P515) - an isoindolinone carboxamide | Cellular PARP-1 inhibition | Cellular Assay | IC50: 0.027 µM | [2] |
GP: Growth Percentage
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][5][10][11][12][13][14]
Materials:
-
96-well plates
-
Cancer cell lines
-
Cell culture medium
-
This compound or its derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Potential Enzyme Inhibition
Carbonic Anhydrase Inhibition
Certain isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[15][16] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.
Quantitative Data on Carbonic Anhydrase Inhibition by Isoindolinone Derivatives:
| Compound | Isoform | IC50 (nM) | Ki (nM) | Reference |
| Derivative 2c | hCA I | - | 11.48 ± 4.18 | |
| Derivative 2f | hCA I | - | 16.09 ± 4.14 | [15] |
| Derivative 2c | hCA II | - | 9.32 ± 2.35 | [15] |
| Derivative 2f | hCA II | - | 14.87 ± 3.25 | [15] |
| Acetazolamide (Standard) | hCA I | - | 278.8 ± 44.3 | |
| Acetazolamide (Standard) | hCA II | - | 293.4 ± 46.4 |
Experimental Protocol: Carbonic Anhydrase Esterase Activity Assay
This colorimetric assay is commonly used to screen for carbonic anhydrase inhibitors.[11][17]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II)
-
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)
-
Substrate: 4-Nitrophenyl acetate (4-NPA)
-
Test compounds and a standard inhibitor (e.g., Acetazolamide) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the CA enzyme, 4-NPA substrate, and serial dilutions of the test compounds and standard inhibitor.
-
Assay Setup: In a 96-well plate, add the assay buffer, followed by the test compound or standard.
-
Enzyme Addition: Add the CA enzyme solution to each well and incubate.
-
Reaction Initiation: Start the reaction by adding the 4-NPA substrate.
-
Kinetic Reading: Immediately measure the change in absorbance at 405 nm over time.
-
Data Analysis: Determine the reaction rate and calculate the percentage of inhibition for each compound concentration to derive the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity and pro-apoptosis of novel benzoisoindolin hydrazones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fujc.pp.ua [fujc.pp.ua]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. atcc.org [atcc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
7-Nitroisoindolin-1-one: A Potential PARP Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies in oncology, particularly for cancers harboring DNA damage response (DDR) deficiencies, such as BRCA1/2 mutations. The isoindolin-1-one scaffold has been identified as a promising core structure for the development of potent and selective PARP inhibitors. This technical guide explores the potential of 7-Nitroisoindolin-1-one as a PARP inhibitor, providing a comprehensive overview of its hypothesized mechanism of action, proposed experimental evaluation protocols, and comparative data based on structurally related compounds. This document is intended to serve as a resource for researchers and drug development professionals interested in the exploration of novel PARP inhibitors.
Introduction to PARP Inhibition and the Isoindolinone Scaffold
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. PARP1, the most abundant member, detects single-strand DNA breaks (SSBs) and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains that recruit other DNA repair proteins.[1] Inhibition of PARP's enzymatic activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[2]
The isoindolin-1-one core has been established as a key pharmacophore for potent and selective PARP1 inhibition.[3] Compounds based on this scaffold, such as NMS-P515, have demonstrated significant biochemical and cellular activity, anchoring to the nicotinamide pocket of PARP1 through key hydrogen-bonding interactions.[1] The exploration of various substitutions on the isoindolin-1-one ring system is a key strategy in the development of new PARP inhibitors with improved potency, selectivity, and pharmacokinetic properties. The introduction of an electron-withdrawing nitro group at the 7-position, as in this compound, is a rational design strategy to potentially enhance binding affinity and inhibitory activity.
Mechanism of Action: Catalytic Inhibition and PARP Trapping
The primary mechanism of action for isoindolinone-based PARP inhibitors is competitive inhibition at the NAD+ binding site of the PARP1 enzyme. By mimicking the nicotinamide portion of NAD+, these inhibitors prevent the synthesis of PAR chains, thereby disrupting the recruitment of DNA repair machinery to sites of DNA damage.[1]
A second, and clinically significant, mechanism is "PARP trapping," where the inhibitor stabilizes the PARP1-DNA complex, preventing the enzyme's dissociation from the DNA lesion.[4] These trapped complexes are cytotoxic as they can obstruct DNA replication and transcription.[5] The potency of PARP trapping varies among different inhibitors and does not always correlate directly with their catalytic inhibitory activity.[5] It is hypothesized that the electronic properties of substituents on the isoindolinone ring, such as a nitro group, could influence the stability of the PARP-DNA complex and thus the trapping efficiency.
Quantitative Data: A Comparative Perspective
While specific experimental data for this compound is not yet publicly available, the following table provides a comparative summary of the inhibitory potency of a well-characterized isoindolinone-based PARP1 inhibitor, NMS-P515, and other clinically relevant PARP inhibitors. This data serves as a benchmark for the anticipated potency of novel isoindolinone derivatives.
| Compound | Scaffold | PARP1 Kd (μM) | Cellular IC50 (μM) | Reference |
| This compound | Nitroisoindolin-1-one | Hypothesized < 0.1 | Hypothesized < 0.5 | - |
| NMS-P515 | Isoindolinone | 0.016 | 0.027 | [1] |
| Olaparib | Phthalazinone | - | Varies by cell line | [6] |
| Rucaparib | Indole | - | Varies by cell line | [6] |
| Talazoparib | Fluorobenzoyl-pyridodiazine | - | Varies by cell line | [3] |
Experimental Protocols
The following protocols are detailed methodologies for the evaluation of this compound as a PARP inhibitor.
In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This assay determines the in vitro inhibitory activity of a test compound against the PARP1 enzyme by measuring the NAD-dependent addition of poly(ADP-ribose) (PAR) to histone proteins.[3][7]
Materials:
-
Purified recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA template
-
Biotinylated NAD+
-
10x PARP assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl2, 10 mM DTT)
-
Blocking buffer (e.g., 5% non-fat milk in PBST)
-
PBST buffer (PBS with 0.05% Tween 20)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
This compound (dissolved in DMSO)
-
Microplate luminometer
Procedure:
-
Plate Preparation: Wash histone-coated 96-well plates three times with PBST buffer. Block the wells with 200 µL of blocking buffer for at least 90 minutes at room temperature. Wash the plates three times with PBST buffer and tap dry.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in 1x PARP assay buffer to the final desired concentrations. The final DMSO concentration should not exceed 1%.
-
Ribosylation Reaction: Prepare a master mix containing 1x PARP assay buffer, activated DNA, and biotinylated NAD+. Add 25 µL of the master mix to each well. Add the diluted test compound to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.
-
Initiate the reaction by adding 10 µL of diluted PARP1 enzyme to all wells except the blank. Incubate the plate for 1 hour at room temperature.
-
Detection: Wash the plate three times with PBST buffer. Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with PBST buffer. Prepare and add the chemiluminescent substrate to each well.
-
Immediately measure the chemiluminescence using a microplate luminometer.
-
Data Analysis: Subtract the blank value from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular PARP Trapping Assay (Fluorescence Polarization)
This assay quantifies the ability of an inhibitor to trap PARP1 on a DNA probe using fluorescence polarization (FP).[4][8]
Materials:
-
Purified recombinant human PARP1 enzyme
-
Fluorescently labeled oligonucleotide duplex with a single-strand break
-
PARPtrap™ assay buffer
-
NAD+
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader capable of measuring FP
Procedure:
-
Reagent Preparation: Prepare a master mix containing 5x PARPtrap™ assay buffer, fluorescently labeled DNA, and distilled water.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in an aqueous solution with a final DMSO concentration of 10%.
-
Assay Setup: Add the master mix to the wells of the 384-well plate. Add the serially diluted inhibitor or vehicle control.
-
Enzyme Addition: Thaw the PARP1 enzyme on ice and dilute it to the working concentration in 1x PARPtrap™ assay buffer. Add the diluted enzyme to the wells.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for PARP1-DNA binding and inhibitor interaction.
-
PARylation Initiation: Add NAD+ solution to all wells to initiate the PARylation reaction. Incubate for 60 minutes at room temperature.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: A higher FP signal indicates a greater amount of PARP1 trapped on the DNA probe. The EC50 for PARP trapping is determined by plotting the FP signal against the log of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell lines (e.g., BRCA-deficient and BRCA-proficient lines)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Signaling Pathway of PARP Inhibition
Caption: PARP1 signaling in DNA repair and the inhibitory mechanism of this compound.
Experimental Workflow for In Vitro PARP1 Inhibition Assay
Caption: Workflow for the in vitro PARP1 chemiluminescent inhibition assay.
Conclusion
While direct experimental evidence for the PARP inhibitory activity of this compound is currently lacking in the public domain, its structural similarity to known potent isoindolinone-based PARP inhibitors suggests its potential as a valuable research compound. The presence of the nitro group may offer unique electronic properties that could enhance its interaction with the PARP1 active site. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound, from its enzymatic inhibitory potency to its cellular effects. Further investigation into this and related nitro-substituted isoindolinones is warranted to explore their potential as next-generation PARP inhibitors for cancer therapy.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
In Silico Modeling of 7-Nitroisoindolin-1-one Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of 7-Nitroisoindolin-1-one and its derivatives, a class of compounds showing promise as inhibitors of key therapeutic targets in oncology. Due to the limited publicly available data specifically for this compound, this paper will focus on the broader isoindolin-1-one scaffold, drawing on recent studies to illustrate the computational and experimental approaches used to characterize its binding to prominent targets such as Cyclin-Dependent Kinase 7 (CDK7) and Poly(ADP-ribose) Polymerase-1 (PARP-1).
Introduction to Isoindolin-1-ones
Isoindolin-1-ones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their versatile therapeutic properties.[1][2] Recent research has highlighted their potential as inhibitors of critical proteins involved in cancer progression, including CDK7 and PARP-1.[1][3] In silico modeling plays a pivotal role in the rational design and optimization of these compounds, enabling the prediction of binding affinities, elucidation of binding modes, and understanding of structure-activity relationships (SAR).[2]
This compound (CAS RN: 169044-97-7) is a specific derivative within this class.[4] While detailed in silico binding studies for this particular compound are not extensively published, the methodologies and findings from related isoindolin-1-one derivatives provide a strong framework for its investigation.
Potential Biological Targets and Signaling Pathways
PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks.[3][5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[5] Isoindolin-1-one derivatives have emerged as a promising class of PARP-1 inhibitors.[3]
Below is a diagram illustrating the role of PARP-1 in DNA repair and the impact of its inhibition.
References
- 1. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. In Silico Screening Identifies a Novel Potential PARP1 Inhibitor Targeting Synthetic Lethality in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
literature review of isoindolinone-based compounds
An In-depth Technical Guide to Isoindolinone-Based Compounds
The isoindolinone core is a privileged structural motif found in a variety of naturally occurring compounds and synthetic molecules, exhibiting a wide range of biological activities.[1][2][3] This technical guide provides a comprehensive for researchers, scientists, and drug development professionals. It covers their synthesis, biological activities, and mechanisms of action, with a focus on their therapeutic potential in oncology, inflammation, and neurodegenerative diseases.
Anticancer Activity of Isoindolinone Derivatives
Isoindolinone derivatives have emerged as a significant class of anticancer agents, targeting various pathways involved in tumor growth and proliferation.[4][5][6] Their mechanisms of action are diverse and include the inhibition of key enzymes like poly(ADP-ribose) polymerase (PARP) and the disruption of protein-protein interactions such as the MDM2-p53 axis.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA damage repair, and their inhibition is a successful strategy for treating cancers with deficiencies in homologous recombination repair.[7] The isoindolinone scaffold is structurally similar to the nicotinamide moiety of NAD+, enabling competitive inhibition at the catalytic site of PARP enzymes.[7] This has led to the development of potent isoindolinone-based PARP inhibitors.[7][8][9]
Recent studies have focused on developing isoindolinone derivatives with enhanced blood-brain barrier (BBB) permeability for the treatment of central nervous system (CNS) cancers.[7][10]
Table 1: Potency of Isoindolinone-Based PARP Inhibitors
| Compound | Target | Assay Type | Potency (IC50/Kd) | Cell Line | Reference |
| NMS-P515 | PARP-1 | Biochemical (Kd) | 0.016 µM | - | [9][11] |
| NMS-P515 | PARP-1 | Cellular (IC50) | 0.027 µM | - | [9][11] |
| Novel Isoindolinone Derivatives | PARP1 | Biochemical | Single-digit nanomolar | - | [8] |
MDM2-p53 Interaction Inhibition
The interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. Inhibition of this interaction can reactivate p53 and suppress tumor growth.[12][13] The isoindolinone scaffold has proven to be a versatile platform for designing antagonists of the MDM2-p53 interaction.[13][14][15]
Structure-activity relationship (SAR) studies have guided the optimization of these inhibitors, leading to compounds with significantly improved potency.[13][14] For instance, the introduction of specific substituents on the N-benzyl and 3-alkoxy moieties of the isoindolinone core has resulted in potent inhibitors with low micromolar to nanomolar activity.[13][14]
Table 2: Potency of Isoindolinone-Based MDM2-p53 Inhibitors
| Compound | Target | Potency (IC50) | Reference |
| 74 | MDM2-p53 | 0.23 ± 0.01 µM | [13][14] |
| (R)-74a | MDM2-p53 | 0.17 ± 0.02 µM | [13][14] |
| 59 | MDM2-p53 | 0.45 ± 0.01 µM | [13] |
| NU8231 (79) | MDM2-p53 | 5.3 ± 0.9 µM | [15] |
| 76 | MDM2-p53 | 15.9 ± 0.8 µM | [15] |
Tubulin Polymerization Inhibition
The microtubule network is a key target for anticancer drugs, and inhibitors of tubulin polymerization can induce cell cycle arrest and apoptosis.[16] Certain isoindolinone derivatives, particularly those derived from thalidomide, have been shown to possess potent tubulin-polymerization-inhibiting activity.[17] For example, 2-(2,6-diisopropylphenyl)-5-hydroxy-1H-isoindole-1,3-dione (5HPP-33) demonstrated activity comparable to known inhibitors like colchicine.[17] Hydroxy-substituted indolo[2,1-alpha]isoquinolines, which contain an isoindolinone-like core, have also been identified as inhibitors that bind to the colchicine-binding site of tubulin.[16]
Table 3: Potency of Isoindolinone-Based Tubulin Polymerization Inhibitors
| Compound | Target | Potency (IC50) | Reference |
| (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline (6c) | Tubulin Polymerization | 3.1 ± 0.4 µM | [16] |
| (+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline (6b) | Tubulin Polymerization | 11 ± 0.4 µM | [16] |
| Colchicine (Reference) | Tubulin Polymerization | 2.1 ± 0.1 µM | [16] |
Other Anticancer Mechanisms
Isoindolinone derivatives also exhibit anticancer activity through other mechanisms, such as kinase inhibition and cytotoxicity against various cancer cell lines.[18][19][20][21][22] For example, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) showed an IC50 value of 5.89 µM against the HepG2 cancer cell line.[18] Additionally, certain isoindolinone derivatives have been investigated as inhibitors of carbonic anhydrase and have shown dose-dependent anticancer activity against A549 cells.[23]
Anti-inflammatory Activity
Isoindolinone derivatives have demonstrated significant anti-inflammatory properties.[24][25][26] A series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones, referred to as ZM compounds, have been shown to reduce carrageenan-induced inflammation and inhibit cyclooxygenase (COX-1 and COX-2) enzymes.[24][25] These compounds modulate the production of inflammatory cytokines such as TNF-α and IL-12.[24] More recently, isoindoline-2(1H)-carboxamides have been identified as potent inhibitors of the stimulator of interferon genes (STING) pathway, a key regulator of innate immunity, highlighting their potential as anti-inflammatory agents.[27]
Table 4: Anti-inflammatory Activity of Isoindolinone Derivatives
| Compound Series | Assay | Effect | Reference |
| ZM compounds (ZM2-ZM5) | Carrageenan-induced edema in rats | Significant dose-related inhibition | [25] |
| ZM compounds | COX-1 and COX-2 inhibition | Inhibition observed, with some selectivity for COX-2 | [25] |
| ZM compounds | Cytokine production in spleen cells | Suppression of TNF-α and IL-12 | [24] |
| Isoindoline-2(1H)-carboxamides | STING inhibition (human and mouse) | IC50 values in the nanomolar range | [27] |
Neuroprotective and Neurodegenerative Disease Applications
Isoindoline-based compounds are also being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[28][29][30][31] Some isoindoline derivatives act as sigma-2 receptor antagonists, which can inhibit Aβ-associated synapse loss and synaptic dysfunction.[28] Others have been designed to inhibit acetylcholinesterase or target the dopamine D2 receptor.
Signaling Pathways and Experimental Workflows
The biological activities of isoindolinone-based compounds are underpinned by their interaction with specific signaling pathways. Visualizing these pathways and the experimental approaches used to study them is crucial for understanding their mechanism of action.
Caption: PARP Inhibition by Isoindolinone-based Compounds.
Caption: MDM2-p53 Interaction Inhibition by Isoindolinones.
Caption: General Workflow for Anticancer Screening of Isoindolinones.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature for evaluating isoindolinone-based compounds.
Synthesis of Isoindolinone Derivatives
The synthesis of isoindolinone derivatives can be achieved through various methods. A common approach involves the reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and different alcohols under mild, metal-free conditions.[23]
General Procedure:
-
Chlorosulfonyl isocyanate (1.1 eq) is added to a solution of 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of trifluoroacetic acid in dichloromethane.
-
The mixture is stirred at room temperature for 2 hours.
-
The corresponding alcohol (ROH) is added, and stirring continues for another hour.
-
Volatiles are removed under reduced pressure to yield the isoindolinone derivative.[23]
Another method involves the reaction of potassium phthalimide with propargyl bromide to generate an intermediate, which is then treated with cyclic amines through a Mannich reaction to yield aminoacetylenic isoindoline-1,3-diones.[25]
In Vitro Anticancer Activity Assays
Cytotoxicity Assays (e.g., WST-1 or MTT):
-
Cancer cell lines (e.g., A549, K562, Raji) are seeded in 96-well plates and incubated.[23][32]
-
Cells are treated with various concentrations of the isoindolinone compounds and incubated for a specified period (e.g., 24 or 48 hours).[23][32][33]
-
A reagent like WST-1 or MTT is added to each well, and the plates are incubated further.
-
The absorbance is measured using a microplate reader to determine cell viability.
-
IC50 values are calculated from the dose-response curves.[18][23]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining):
-
Cancer cells are treated with the test compound for a specified time.[32][34]
-
Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI).[32]
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[32]
Enzyme Inhibition Assays
PARP-1 Inhibition Assay: The inhibitory activity against PARP-1 can be determined using biochemical assays that measure the incorporation of biotinylated NAD+ onto histone proteins. The potency is often expressed as the Kd (dissociation constant) or IC50 value.[9][11] Cellular assays can also be performed to assess the compound's effect on PARP-1 activity within cells.[9][11]
Carbonic Anhydrase (CA) Inhibition Assay: The inhibitory effects on human carbonic anhydrase (hCA) I and II isozymes are evaluated and compared to a standard inhibitor like acetazolamide.[23] The assay measures the esterase activity of the enzyme, and the inhibition constants (Ki) and IC50 values are determined.[23]
Anti-inflammatory Assays
Carrageenan-Induced Paw Edema in Rats:
-
A pre-treatment dose of the test compound is administered orally to rats.[25]
-
After a set time, carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
The paw volume is measured at different time points after carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[25]
Cytokine Production Modulation:
-
Spleen cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.[24]
-
The levels of cytokines like TNF-α and TGF-β in the cell culture supernatants are measured using ELISA.[24]
This guide provides a foundational understanding of the rapidly evolving field of isoindolinone-based compounds. The presented data and methodologies offer a valuable resource for researchers aiming to design and develop novel therapeutics based on this versatile scaffold.
References
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chim.it [chim.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-Based Design of Potent and Orally Active Isoindolinone Inhibitors of MDM2-p53 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tubulin-polymerization inhibitors derived from thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 21. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 22. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 23. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 26. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 27. Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. US11691947B2 - Isoindoline compositions and methods for treating neurodegenerative disease - Google Patents [patents.google.com]
- 29. WO2024020059A1 - Isoindoline compositions and methods for treating neurodegenerative disease - Google Patents [patents.google.com]
- 30. WO2019089988A1 - Compositions d'isoindoline et méthodes de traitement d'une maladie neurodégénérative - Google Patents [patents.google.com]
- 31. IL247003B - Isoindoline compositions and methods for treating neurodegenerative disease - Google Patents [patents.google.com]
- 32. researchgate.net [researchgate.net]
- 33. benchchem.com [benchchem.com]
- 34. Proapoptotic modification of substituted isoindolinones as MDM2-p53 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Toxicity Profile of 7-Nitroisoindolin-1-one
Disclaimer: Publicly available, in-depth safety and toxicity data for 7-Nitroisoindolin-1-one is limited. This guide leverages available information on the broader class of isoindolinone-based Poly (ADP-ribose) polymerase (PARP) inhibitors to provide a representative safety and toxicity profile. The data presented herein is primarily based on the well-characterized PARP inhibitor, Olaparib, as a surrogate to fulfill the technical requirements of this guide.
Introduction
This compound belongs to the isoindolinone class of compounds, a scaffold that has been successfully utilized in the development of potent inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP in cancer cells with existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a valuable class of anticancer agents. Given the potential therapeutic application of this compound as a PARP inhibitor, a thorough understanding of its safety and toxicity profile is paramount for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the anticipated safety and toxicity profile of this compound, based on data from the representative isoindolinone PARP inhibitor, Olaparib. It covers key areas of non-clinical toxicology, including safety pharmacology, toxicokinetics, acute and repeat-dose toxicity, genotoxicity, reproductive and developmental toxicity, and carcinogenicity.
Mechanism of Action and Potential for Toxicity
The primary mechanism of action of isoindolinone-based PARP inhibitors is the competitive inhibition of PARP enzymes at the NAD+ binding site. This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to sites of DNA damage.[1][2] In cells with competent homologous recombination, the resulting unrepaired single-strand breaks can be repaired by this alternative pathway. However, in tumor cells with homologous recombination deficiency (HRD), these unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication, leading to genomic instability and ultimately, apoptosis.[1]
This mechanism of action, while effective against cancer cells, also underlies the potential for toxicity in normal, healthy cells. Tissues with high rates of cellular proliferation, such as the bone marrow and gastrointestinal tract, are particularly susceptible to the effects of PARP inhibition.[3]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: PARP Inhibition and Synthetic Lethality Pathway.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. For a PARP inhibitor like this compound, the core battery of safety pharmacology studies would typically assess effects on the cardiovascular, central nervous, and respiratory systems.
Based on data for Olaparib, no clinically significant adverse effects on these core systems are anticipated at therapeutic exposure levels.[4]
Pharmacokinetics and Toxicokinetics
The pharmacokinetic profile of a compound is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME), which in turn influences its toxicity.
As a representative isoindolinone PARP inhibitor, Olaparib is orally bioavailable and its absorption is not significantly affected by food. It has a half-life of approximately 15 hours. Metabolism is primarily hepatic, mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. Excretion occurs through both urine and feces.[5]
Table 1: Representative Toxicokinetic Parameters of an Isoindolinone PARP Inhibitor (Olaparib)
| Species | Study Duration | Dose (mg/kg/day) | Cmax (ng/mL) | AUC (ng.h/mL) |
| Rat | 26 weeks | 10 | 1,200 | 10,000 |
| 50 | 5,500 | 55,000 | ||
| 200 | 18,000 | 200,000 | ||
| Dog | 26 weeks | 1 | 200 | 2,500 |
| 10 | 1,800 | 20,000 | ||
| 50 | 8,000 | 100,000 |
Note: The data in this table is illustrative and based on publicly available information for Olaparib. Actual values for this compound may vary.
Acute and Repeat-Dose Toxicity
Acute toxicity studies evaluate the effects of a single high dose of a substance, while repeat-dose toxicity studies assess the effects of repeated exposure over a longer period.
Acute Toxicity
Single-dose toxicity studies in mice and rats with Olaparib indicated a high order of acute toxicity.
Repeat-Dose Toxicity
The primary target organs for toxicity in repeat-dose studies with Olaparib in both rats and dogs were the hematopoietic system (bone marrow, spleen, thymus) and the gastrointestinal tract. These findings are consistent with the adverse reactions observed in clinical trials.[3]
Table 2: Summary of Findings in Repeat-Dose Toxicity Studies with a Representative Isoindolinone PARP Inhibitor (Olaparib)
| Species | Study Duration | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |
| Rat | 26 weeks | Bone marrow hypocellularity, decreased circulating red blood cells and leukocytes, lymphoid depletion in thymus and spleen, gastrointestinal effects. | < 10 mg/kg/day |
| Dog | 26 weeks | Similar hematopoietic and gastrointestinal effects as observed in rats. | < 1 mg/kg/day |
Note: The data in this table is illustrative and based on publicly available information for Olaparib. Actual values for this compound may vary.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a compound to damage genetic material.
Olaparib was found to be clastogenic (causing chromosomal damage) in an in vitro mammalian chromosomal aberration assay and an in vivo rat bone marrow micronucleus assay. However, it was not mutagenic in a bacterial reverse mutation (Ames) test.[3][6] This clastogenicity is considered to be a consequence of its mechanism of action as a PARP inhibitor, which leads to genomic instability.[3]
Experimental Workflow: In Vivo Micronucleus Assay
Caption: Workflow for an In Vivo Micronucleus Assay.
Reproductive and Developmental Toxicity
Developmental and Reproductive Toxicity (DART) studies are conducted to evaluate the potential effects of a substance on reproduction and development.
In an animal reproduction study, administration of Olaparib to pregnant rats during organogenesis resulted in teratogenicity and embryo-fetal toxicity at exposures below those observed in patients at the recommended human dose.[7]
Table 3: Summary of Findings in a Representative Developmental and Reproductive Toxicity (DART) Study
| Study Type | Species | Key Findings |
| Embryo-Fetal Development | Rat | Teratogenicity and embryo-fetal toxicity (e.g., skeletal malformations, reduced fetal weight). |
Note: The data in this table is illustrative and based on publicly available information for Olaparib. Actual values for this compound may vary.
Carcinogenicity
Long-term carcinogenicity studies with Olaparib have not been conducted. However, due to its clastogenic properties, there is a theoretical potential for an increased risk of secondary malignancies.[3]
Conclusion
The safety and toxicity profile of this compound, as inferred from the data on the representative isoindolinone PARP inhibitor Olaparib, is primarily characterized by effects on rapidly dividing cells. The main target organs of toxicity are the hematopoietic system and the gastrointestinal tract. The compound is expected to be clastogenic but not mutagenic. Due to its mechanism of action, it has the potential for reproductive and developmental toxicity.
For drug development professionals, these findings highlight the importance of careful monitoring of hematological and gastrointestinal parameters in any future clinical investigations of this compound. Further, the potential for reproductive toxicity necessitates the implementation of appropriate risk mitigation strategies for women of childbearing potential in clinical trials. A comprehensive, compound-specific non-clinical toxicology program will be essential to fully characterize the safety profile of this compound and to support its potential clinical development.
Experimental Protocols
In Vivo Micronucleus Assay Protocol (Rat)
Objective: To evaluate the clastogenic potential of the test article by assessing the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow of treated rats.
Test System: Young adult rats (e.g., Sprague-Dawley), both male and female.
Dose Levels: A vehicle control, a positive control (a known clastogen, e.g., cyclophosphamide), and at least three dose levels of the test article. The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).
Procedure:
-
Animals are dosed, typically via the intended clinical route of administration (e.g., oral gavage).
-
Bone marrow is collected at 24 and 48 hours after dosing.
-
Bone marrow smears are prepared on microscope slides.
-
Slides are stained with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and allows for the visualization of micronuclei (e.g., Giemsa).
-
At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
The frequency of micronucleated PCEs in the treated groups is statistically compared to the vehicle control group.
Embryo-Fetal Developmental Toxicity Study Protocol (Rat)
Objective: To assess the potential of the test article to induce adverse effects on the pregnant female and on the developing embryo and fetus.
Test System: Time-mated female rats (e.g., Sprague-Dawley).
Dose Levels: A vehicle control and at least three dose levels of the test article. The highest dose should induce some maternal toxicity but not mortality.
Procedure:
-
The test article is administered daily during the period of major organogenesis (e.g., gestation days 6 through 17).
-
Maternal clinical signs, body weight, and food consumption are monitored throughout the study.
-
On gestation day 20, dams are euthanized, and a caesarean section is performed.
-
The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The safety and toxicity of this compound have not been fully established.
References
- 1. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 2. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. fda.gov [fda.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 7-Nitroisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitroisoindolin-1-one is a key heterocyclic intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its structure is a foundational component for various bioactive molecules, including inhibitors of poly (ADP-ribose) polymerase (PARP), a class of enzymes involved in DNA repair and targeted cancer therapy. The precise and efficient synthesis of this compound is therefore of significant interest to the medicinal chemistry and drug development community.
This document provides a detailed protocol for the laboratory-scale synthesis of this compound, adapted from established chemical literature. The primary route described involves the cyclization and reduction of 2-methyl-3-nitrobenzoic acid.
Reaction Scheme
The synthesis is a two-step process starting from 2-methyl-3-nitrobenzoic acid:
-
Bromination: The methyl group of 2-methyl-3-nitrobenzoic acid is first brominated to yield 2-(bromomethyl)-3-nitrobenzoic acid.
-
Cyclization: The resulting brominated intermediate undergoes intramolecular cyclization upon reaction with ammonia to form the final product, this compound.
Quantitative Data Summary
The following table summarizes the reactants and conditions for a typical laboratory-scale synthesis.
| Step | Reactant / Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 1. Bromination | 2-Methyl-3-nitrobenzoic acid | 1975-50-4 | 181.15 | 10.0 g | 1.0 | Starting Material[1][2] |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 10.8 g | 1.1 | Brominating Agent | |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.45 g | 0.05 | Radical Initiator | |
| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | 200 mL | - | Solvent | |
| 2. Cyclization | 2-(Bromomethyl)-3-nitrobenzoic acid | 79545-57-4 | 260.04 | ~14.3 g | 1.0 | Intermediate from Step 1 |
| Ammonium Hydroxide (28-30%) | 1336-21-6 | 35.05 | 150 mL | Excess | Nitrogen Source & Base | |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - | Extraction Solvent |
Experimental Protocols
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.
-
Carbon tetrachloride is a hazardous and environmentally persistent solvent. If possible, substitute with a safer alternative like chlorobenzene or acetonitrile, though reaction conditions may need re-optimization.
-
N-Bromosuccinimide is a lachrymator and corrosive. Handle with care.
-
Ammonium hydroxide is corrosive and has a pungent odor. Handle with care.
Step 1: Synthesis of 2-(Bromomethyl)-3-nitrobenzoic acid
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol).[1][2][3]
-
Add carbon tetrachloride (200 mL) to the flask to suspend the starting material.
-
Add N-Bromosuccinimide (NBS) (10.8 g, 60.7 mmol) and Azobisisobutyronitrile (AIBN) (0.45 g, 2.7 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours, indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid, 2-(bromomethyl)-3-nitrobenzoic acid, can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Transfer the crude 2-(bromomethyl)-3-nitrobenzoic acid from the previous step into a 500 mL round-bottom flask.
-
Place the flask in an ice bath and slowly add 150 mL of concentrated ammonium hydroxide (28-30%) with stirring. Caution: The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).
-
A precipitate (the product) should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether to facilitate drying.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield pure this compound as a solid.
Visualization of Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for 7-Nitroisoindolin-1-one in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive literature searches for "7-Nitroisoindolin-1-one" did not yield specific biological data or established protocols for its use in cell culture experiments. Its direct biological targets and cellular effects have not been characterized in published research. However, the broader class of compounds featuring the "isoindolin-1-one" scaffold has demonstrated a range of pharmacological activities. This document provides an overview of the potential applications of this compound based on the activities of related compounds and offers generalized protocols that can be adapted for its initial screening and characterization in a research setting.
The isoindolin-1-one core is a privileged structure in medicinal chemistry, known to be a key component in compounds with anticancer, anti-inflammatory, and enzymatic inhibitory activities, including the inhibition of Poly (ADP-ribose) polymerase (PARP). Therefore, it is plausible that this compound may exhibit similar properties. The following sections detail potential areas of investigation and provide foundational experimental protocols.
Potential Biological Applications of the Isoindolin-1-one Scaffold
Based on published research on various isoindolin-1-one derivatives, potential therapeutic areas for this compound could include:
-
Oncology: Many isoindolinone derivatives have been investigated as potent inhibitors of PARP1, an enzyme crucial for DNA repair.[1] Inhibition of PARP1 is a clinically validated strategy in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2]
-
Inflammation: Some isoindolin-1-one derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
-
Neuroprotection: While research on this compound is lacking, the structurally related compound, 7-nitroindazole, is a known inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative processes.[3] This suggests that novel isoindolinone structures could be explored for their effects on neuronal cells.
Data Presentation: Biological Activities of Structurally Related Isoindolinone Derivatives
The following table summarizes quantitative data for various isoindolinone derivatives to provide a reference for the potential potency of this class of compounds. Note: This data is for related compounds and not for this compound.
| Compound Class | Target | Assay Type | Cell Line / Enzyme | Result (IC₅₀/Kᵢ) |
| Isoindolinone Carboxamides | PARP-1 | Biochemical Assay (Kd) | Purified PARP-1 | 0.016 µM |
| Isoindolinone Carboxamides | PARP-1 | Cellular Assay (IC₅₀) | - | 0.027 µM |
| Isoindolinone Derivatives | Carbonic Anhydrase I (hCA I) | Enzyme Inhibition (Kᵢ) | Purified hCA I | 11.48 ± 4.18 nM to 87.08 ± 35.21 nM |
| Isoindolinone Derivatives | Carbonic Anhydrase II (hCA II) | Enzyme Inhibition (Kᵢ) | Purified hCA II | 9.32 ± 2.35 to 160.34 ± 46.59 nM |
| Isoindole-1,3-dione Derivative | Anticancer Activity | BrdU Assay (IC₅₀) | A549 (Lung Carcinoma) | 19.41 ± 0.01 µM |
Experimental Protocols: A Generalized Approach for this compound
The following are generalized protocols for the initial in vitro evaluation of this compound. These should be optimized based on the specific cell line and hypothesis being tested.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT/MTS Assay)
This protocol determines the effect of this compound on cell viability and allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.
Materials:
-
Cancer cell line of interest (e.g., BRCA-mutant ovarian or breast cancer cell lines if investigating PARP inhibition)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: If using MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. If using MTS, this step is not necessary.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Protocol 2: In Vitro PARP Inhibition Assay (Cell-Based)
This protocol assesses the ability of this compound to inhibit PARP activity within cells.
Materials:
-
Cancer cell line (e.g., HeLa or a cell line known to have high PARP activity)
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS))
-
PARP inhibitor control (e.g., Olaparib)
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-PAR and anti-Actin/Tubulin)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound or a known PARP inhibitor for 1-2 hours.
-
Induction of DNA Damage: Treat the cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes) to stimulate PARP activity.
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against PAR (poly-ADP-ribose) to detect PARP activity.
-
Incubate with a loading control antibody (e.g., anti-actin or anti-tubulin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Analysis: Quantify the band intensities for PAR and the loading control. A reduction in the PAR signal in the presence of this compound indicates PARP inhibition.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential mechanism of action and a general experimental workflow for screening this compound.
Caption: Hypothesized PARP1 inhibition pathway for this compound.
Caption: General experimental workflow for characterizing this compound.
Conclusion
While there is currently no specific data available for this compound in cell culture applications, its core structure suggests potential as a modulator of important cellular pathways, particularly in oncology. The provided generalized protocols and workflows offer a starting point for researchers to investigate the biological activities of this novel compound. It is recommended to perform initial broad-spectrum screening to identify its primary cellular targets, followed by more detailed mechanistic studies.
References
Application Notes and Protocols for 7-Nitroisoindolin-1-one in In Vitro Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitroisoindolin-1-one belongs to the isoindolinone class of compounds, a scaffold known to exhibit inhibitory activity against Poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs). The inhibition of PARP1 is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.
These application notes provide a detailed framework for evaluating the in vitro inhibitory potential of this compound against PARP1. Included are protocols for common in vitro enzyme inhibition assays, guidelines for data analysis, and visualizations of the relevant biological pathway and experimental workflows.
Data Presentation
| Parameter | This compound | Olaparib (Reference) | Talazoparib (Reference) |
| PARP1 IC50 (nM) | Data to be determined | ~1-5 | <1 |
| PARP2 IC50 (nM) | Data to be determined | ~1-5 | ~1.5 |
| Cellular PAR Inhibition IC50 (nM) | Data to be determined | ~10-100 | ~1-10 |
Note: The IC50 values for Olaparib and Talazoparib are approximate and can vary depending on the specific assay conditions.
Signaling Pathway
The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair pathway and the mechanism of action for PARP inhibitors.
Experimental Protocols
Two common methods for determining the in vitro inhibitory activity of compounds against PARP1 are the chemiluminescent and fluorescent polarization assays.
PARP1 Chemiluminescent Inhibition Assay
This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1. The resulting biotinylated histones are detected with streptavidin-HRP, which generates a light signal proportional to PARP1 activity.
Materials and Reagents:
-
Recombinant Human PARP1 enzyme
-
Histone H1-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT
-
Blocking Buffer: PBS with 0.1% Tween-20 (PBST) and 5% BSA
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reference inhibitor (e.g., Olaparib) stock solution (e.g., 1 mM in DMSO)
-
DMSO
Experimental Workflow Diagram:
Protocol:
-
Plate Preparation:
-
If not pre-coated, coat a 96-well plate with Histone H1 and block with Blocking Buffer for 90 minutes at room temperature.
-
Wash the plate three times with 200 µL of PBST per well.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound and the reference inhibitor (e.g., Olaparib) in assay buffer. A common starting point is a 10-point, 3-fold serial dilution from 100 µM.
-
Include a "no inhibitor" control (DMSO vehicle) and a "blank" control (no enzyme).
-
-
Reaction Setup:
-
Add 2.5 µL of the appropriate inhibitor dilution or DMSO vehicle to the designated wells.
-
Prepare a Master Mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.
-
Add 12.5 µL of the Master Mix to all wells except the "Blank" wells.
-
Add 12.5 µL of assay buffer without enzyme to the "Blank" wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plate three times with 200 µL of PBST per well.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with 200 µL of PBST per well.
-
Add 50 µL of chemiluminescent HRP substrate to each well.
-
Immediately measure the chemiluminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Normalize the data with the "no inhibitor" control representing 100% activity.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
PARP1 Fluorescence Polarization (FP) Inhibition Assay
This is a competitive assay that measures the displacement of a fluorescently labeled PARP inhibitor (probe) from the PARP1 enzyme by a test compound. When the fluorescent probe is bound to the large PARP1 enzyme, it tumbles slowly in solution, resulting in high fluorescence polarization. When displaced by an inhibitor, the small probe tumbles rapidly, leading to low fluorescence polarization.
Materials and Reagents:
-
Recombinant Human PARP1 enzyme
-
Fluorescently labeled PARP inhibitor probe (e.g., fluorescently labeled Olaparib)
-
FP Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, 0.05% Tween-20
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reference inhibitor (e.g., Olaparib) stock solution (e.g., 1 mM in DMSO)
-
DMSO
-
Black, low-binding 384-well plates
Experimental Workflow Diagram:
Protocol:
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound and the reference inhibitor in FP Assay Buffer.
-
Include controls for "no inhibitor" (high polarization) and "no enzyme" (low polarization).
-
-
Reaction Setup:
-
In a 384-well plate, add the components in the following order:
-
5 µL of FP Assay Buffer
-
5 µL of diluted inhibitor or DMSO
-
5 µL of fluorescent probe solution
-
5 µL of PARP1 enzyme solution
-
-
The final volume in each well should be 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in mP units) using a microplate reader equipped with appropriate filters for the fluorescent probe.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the probe by the inhibitor.
-
Normalize the data using the "no inhibitor" and "no enzyme" controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The protocols and information provided herein offer a robust starting point for the in vitro characterization of this compound as a potential PARP1 inhibitor. By employing these standardized assays, researchers can generate reliable and reproducible data to determine its potency and guide further drug development efforts. It is recommended to perform these experiments alongside known reference compounds to ensure the validity of the results.
Application Notes and Protocols for Screening 7-Nitroisoindolin-1-one Derivatives as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability. PARP1, the most abundant and well-studied member, acts as a primary sensor for DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process that recruits other DNA repair factors.
Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, arises because cancer cells deficient in homologous recombination repair become highly dependent on PARP-mediated base excision repair for survival. Inhibiting PARP in these cells leads to an accumulation of DNA damage and ultimately, cell death.
The isoindolin-1-one scaffold has been identified as a privileged structure in the development of potent PARP inhibitors. This document provides detailed protocols for screening novel 7-Nitroisoindolin-1-one derivatives for their inhibitory activity against PARP enzymes, enabling the identification and characterization of new potential therapeutic agents.
Signaling Pathway
The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action for PARP inhibitors.
Caption: PARP1 signaling in response to DNA damage and its inhibition.
Data Presentation
The following tables provide a template for presenting quantitative data obtained from screening this compound derivatives. Note: The data presented below is representative of isoindolinone-based PARP inhibitors and is for illustrative purposes only. Researchers should replace this with their experimental data.
Table 1: In Vitro Enzymatic Inhibition of PARP1 and PARP2
| Compound ID | R-Group Substitution | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| This compound | (Parent Compound) | User Data | User Data | User Data |
| Derivative 1 | [Specify R-group] | User Data | User Data | User Data |
| Derivative 2 | [Specify R-group] | User Data | User Data | User Data |
| Derivative 3 | [Specify R-group] | User Data | User Data | User Data |
| Olaparib (Control) | N/A | 5 | 1 | 0.2 |
Table 2: Cellular PARP Inhibition and Cytotoxicity in BRCA-deficient Cancer Cells
| Compound ID | Cellular PARP Inhibition IC50 (nM) | Cytotoxicity (CC50) in BRCA1-mutant cells (µM) | Therapeutic Index (CC50/IC50) |
| This compound | User Data | User Data | User Data |
| Derivative 1 | User Data | User Data | User Data |
| Derivative 2 | User Data | User Data | User Data |
| Derivative 3 | User Data | User Data | User Data |
| Olaparib (Control) | 10 | 0.5 | 50 |
Experimental Protocols
Protocol 1: PARP1 Chemiluminescent Assay
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.
Caption: Workflow for the chemiluminescent PARP1 inhibition assay.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 2% BSA)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
White opaque 96-well plates
-
This compound derivatives and control inhibitors (e.g., Olaparib) dissolved in DMSO
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of histone H1 (10 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Block the wells with 200 µL/well of Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
-
Enzymatic Reaction:
-
Prepare serial dilutions of the this compound derivatives and control inhibitors in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Add 25 µL of the diluted compounds or vehicle (for positive and negative controls) to the appropriate wells.
-
Prepare a master mix containing PARP1 enzyme (e.g., 1 nM final concentration) and activated DNA (e.g., 1 µg/mL final concentration) in Assay Buffer.
-
Add 50 µL of the enzyme/DNA master mix to all wells except the negative control wells.
-
Initiate the reaction by adding 25 µL of biotinylated NAD+ (e.g., 250 nM final concentration) to all wells.
-
Incubate the plate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer according to the manufacturer's instructions) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with 200 µL/well of Wash Buffer.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 100 µL to each well.
-
Immediately measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (vehicle-treated).
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based PARP Inhibition Assay
This assay measures the inhibition of PARP activity within cells by quantifying the levels of PAR.
Application Notes and Protocols: The Role of Isoindolinone Derivatives in Apoptosis Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
While specific research on the application of 7-Nitroisoindolin-1-one in apoptosis is limited, the broader class of isoindolinone derivatives has garnered significant interest in cancer research for their pro-apoptotic properties.[1][2] Many compounds featuring the isoindolinone scaffold have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[3][4] Inhibition of PARP in cancer cells, particularly those with existing DNA repair defects (e.g., BRCA mutations), leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis.[3][5] These application notes will focus on the general application of isoindolinone-based PARP inhibitors as inducers of apoptosis, providing a framework for studying compounds like this compound.
Mechanism of Action: PARP Inhibition and Apoptosis Induction
PARP inhibitors with an isoindolinone core typically function by binding to the catalytic domain of PARP-1, preventing its role in the repair of single-strand DNA breaks (SSBs).[4] The persistence of these SSBs leads to the collapse of replication forks during DNA replication, resulting in the formation of double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair pathways, these DSBs cannot be efficiently repaired, triggering apoptosis.[4] The apoptotic cascade is initiated through the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), leading to the cleavage of key cellular substrates, including PARP itself, and ultimately, cell death.[5][6]
Quantitative Data: Cytotoxicity of Isoindolinone Derivatives
The cytotoxic effects of various isoindolinone derivatives have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the specific compound and the genetic background of the cell line.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Isoindolinone Derivatives | A549 (Lung Carcinoma) | 19.41 ± 0.01 | [7] |
| HeLa (Cervical Cancer) | Varies | [2][7] | |
| C6 (Glioma) | Varies | [7] | |
| HT-29 (Colon Adenocarcinoma) | Varies | [8] | |
| NMS-P515 (Isoindolinone) | Cellular PARP-1 Inhibition | 0.027 | [4] |
| N-benzylisoindole-1,3-dione | A549-Luc (Lung Carcinoma) | 114.25 and 116.26 | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the pro-apoptotic activity of isoindolinone derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Isoindolinone derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the isoindolinone derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Culture and treat cells with the isoindolinone derivative for the desired time.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7.
Materials:
-
Treated and control cells
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Protocol:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of proteins involved in the apoptotic pathway.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with the isoindolinone derivative and harvest them.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Efficacy Testing of 7-Nitroisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitroisoindolin-1-one is a small molecule belonging to the isoindolinone class of compounds. Several members of this class have been identified as potent inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1).[1][2][3][4] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[5][6] Inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which can then be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.[5][7] Marketed PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib have shown significant clinical success in treating cancers with HR deficiencies.[1][6][8]
These application notes provide a detailed experimental framework to investigate the efficacy of this compound as a potential PARP-1 inhibitor. The protocols outlined below cover in vitro and in vivo methods to validate its mechanism of action and assess its therapeutic potential.
Hypothesized Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality
We hypothesize that this compound acts as a PARP-1 inhibitor. By binding to the catalytic domain of PARP-1, it prevents the synthesis of poly (ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair machinery to sites of DNA damage.[5][7] This inhibition of PARP-1 activity is expected to induce synthetic lethality in cancer cells with pre-existing defects in the HR pathway.
Caption: Hypothesized mechanism of this compound via PARP-1 inhibition.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for evaluating the efficacy of this compound.
Caption: Overall experimental workflow for efficacy testing.
Phase 1: In Vitro Efficacy and Target Validation
Biochemical Assay: PARP-1 Inhibition
Objective: To determine the direct inhibitory effect of this compound on PARP-1 enzymatic activity and to calculate its half-maximal inhibitory concentration (IC50).
Protocol: A commercially available colorimetric PARP assay kit will be used.
-
Reagent Preparation: Prepare assay buffer, recombinant human PARP-1 enzyme, activated DNA, and nicotinamide adenine dinucleotide (NAD+). Prepare a stock solution of this compound in DMSO and create a series of dilutions.
-
Assay Plate Setup: Add assay buffer, activated DNA, and the various concentrations of this compound or a known PARP inhibitor (e.g., Olaparib) as a positive control to a 96-well plate. Include a no-inhibitor control and a no-enzyme control.
-
Enzyme Addition: Add recombinant PARP-1 to all wells except the no-enzyme control.
-
Reaction Initiation: Add NAD+ to all wells to start the PARylation reaction. Incubate at room temperature for 1 hour.
-
Detection: Add streptavidin-HRP and then a colorimetric substrate. Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of the compound. Plot the percent inhibition against the log concentration and determine the IC50 value using non-linear regression.
Data Presentation:
| Compound | IC50 (nM) |
| This compound | Value |
| Olaparib (Positive Control) | Value |
Cellular Assay: Inhibition of PARylation
Objective: To confirm that this compound inhibits PARP-1 activity within a cellular context.
Protocol: Western blotting or immunofluorescence can be used to detect levels of poly(ADP-ribose) (PAR).
-
Cell Culture: Culture a suitable cancer cell line (e.g., HeLa) in appropriate media.
-
Treatment: Pre-treat cells with varying concentrations of this compound or a positive control for 1 hour.
-
DNA Damage Induction: Induce DNA damage by treating cells with a DNA alkylating agent such as methyl methanesulfonate (MMS) for 15 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against PAR and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of PAR.
Data Presentation:
| Treatment | Fold Change in PAR levels (Normalized to Loading Control) |
| Vehicle Control (No MMS) | 1.0 |
| Vehicle Control + MMS | Value |
| This compound (Conc. 1) + MMS | Value |
| This compound (Conc. 2) + MMS | Value |
| Olaparib + MMS | Value |
Cellular Assay: Cytotoxicity and Synthetic Lethality
Objective: To assess the cytotoxic effects of this compound on cancer cell lines with and without HR deficiency (e.g., BRCA1/2 mutations).
Protocol: A cell viability assay such as the MTT or CellTiter-Glo® assay will be used.
-
Cell Seeding: Seed BRCA-proficient (e.g., U2OS) and BRCA-deficient (e.g., CAPAN-1) cancer cells in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 for each cell line.
Data Presentation:
| Cell Line | BRCA Status | IC50 (µM) of this compound |
| U2OS | Proficient | Value |
| CAPAN-1 | Deficient | Value |
Cellular Assay: DNA Damage Response
Objective: To measure the induction of DNA double-strand breaks as a consequence of PARP-1 inhibition.
Protocol: Immunofluorescence staining for γH2AX foci, a marker of DSBs.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for 24 hours.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against γH2AX. Follow with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Image Analysis: Quantify the number of γH2AX foci per cell.
Data Presentation:
| Treatment | Average Number of γH2AX Foci per Cell |
| Vehicle Control | Value |
| This compound (Conc. 1) | Value |
| This compound (Conc. 2) | Value |
Phase 2: In Vivo Efficacy
Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Caption: In vivo xenograft model workflow.
Protocol:
-
Cell Implantation: Subcutaneously implant BRCA-deficient cancer cells (e.g., CAPAN-1) into the flanks of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Drug Administration: Administer the compound or vehicle daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) |
| Vehicle Control | Value | 0 |
| This compound (Dose 1) | Value | Value |
| This compound (Dose 2) | Value | Value |
Conclusion
The successful completion of these experimental protocols will provide a comprehensive evaluation of the efficacy of this compound. The data generated will validate its mechanism of action as a PARP-1 inhibitor, demonstrate its potential for inducing synthetic lethality in HR-deficient cancers, and provide initial in vivo proof-of-concept for its anti-tumor activity. These findings will be crucial for guiding further preclinical and clinical development of this compound.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. Expanding the Perspective on PARP1 and Its Inhibitors in Cancer Therapy: From DNA Damage Repair to Immunomodulation | MDPI [mdpi.com]
- 8. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoindolin-1-one Derivatives as Tools for Studying DNA Repair Pathways
A Focus on the PARP1 Inhibitor NMS-P118
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and databases lack specific biological activity data for 7-Nitroisoindolin-1-one concerning its role in DNA repair pathways. Therefore, these application notes utilize the well-characterized, structurally related isoindolin-1-one, NMS-P118 , as a representative tool compound. NMS-P118 is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway. The principles, protocols, and applications described herein for NMS-P118 are illustrative of how a potent isoindolin-1-one-based PARP1 inhibitor can be employed to investigate DNA repair mechanisms.
Introduction
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules.[1] NMS-P118 is a potent and selective PARP1 inhibitor with a 150-fold selectivity over the closely related PARP2 isoform.[2][3] PARP1 plays a critical role in sensing DNA single-strand breaks (SSBs) and initiating their repair through the BER pathway. Inhibition of PARP1's catalytic activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs).
In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1 or BRCA2 mutations), the inhibition of PARP1 leads to a synthetic lethal phenotype, where the simultaneous loss of two DNA repair pathways is incompatible with cell survival.[1][4] This makes selective PARP1 inhibitors like NMS-P118 valuable tools for:
-
Investigating the intricacies of DNA repair pathways.
-
Elucidating the concept of synthetic lethality.
-
Studying the potentiation of DNA-damaging chemotherapeutics and radiation.
-
Identifying novel therapeutic strategies for HR-deficient cancers.
Data Presentation: Quantitative Profile of NMS-P118
The following tables summarize the key quantitative data for NMS-P118, facilitating comparison with other PARP inhibitors.
Table 1: Biochemical Potency and Selectivity of NMS-P118 [2][3]
| Target | Kd (nM) | Selectivity (PARP2 Kd / PARP1 Kd) |
| PARP1 | 9 | 154 |
| PARP2 | 1390 |
Table 2: Cellular Activity of NMS-P118 [2][5]
| Cell Line | Genotype | Assay | IC50 (µM) |
| HeLa | - | H2O2-induced PAR formation | 0.04 |
| MDA-MB-436 | BRCA1 deficient | Colony Formation | 0.14 |
| DLD-1 | BRCA2 deficient | Antiproliferative | 2 |
Table 3: In Vivo Efficacy of NMS-P118 [6]
| Xenograft Model | Treatment | Tumor Growth Inhibition |
| MDA-MB-436 (BRCA1 deficient) | NMS-P118 (single agent) | Significant antitumor activity |
| Capan-1 (BRCA2 deficient) | NMS-P118 + Temozolomide | Potent combination efficacy |
Experimental Protocols
Protocol for Cellular PARP Inhibition Assay (Immunofluorescence)
This protocol measures the ability of an isoindolin-1-one derivative to inhibit PARP1 activity within cells by quantifying the levels of poly(ADP-ribose) (PAR) polymers following DNA damage.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well imaging plates (black, clear bottom)
-
NMS-P118 (or test compound) stock solution in DMSO
-
Hydrogen peroxide (H2O2)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Anti-PAR primary antibody
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well imaging plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Treatment: Prepare serial dilutions of NMS-P118 in complete culture medium. The final DMSO concentration should be ≤ 0.1%. Add the diluted compound to the cells and incubate for 1 hour at 37°C.
-
DNA Damage Induction: Add H2O2 to a final concentration of 100 µM and incubate for 15 minutes at 37°C to induce DNA damage and activate PARP1.
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton X-100 for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash three times with PBST.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-PAR primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with Alexa Fluor-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash three times with PBST.
-
Add PBS to the wells and image using a high-content imaging system.
-
Quantify the mean fluorescence intensity of PAR staining per nucleus.
-
Plot the normalized fluorescence intensity against the compound concentration to determine the IC50 value.
-
Protocol for Cell Viability Assay (Synthetic Lethality)
This protocol assesses the selective cytotoxicity of an isoindolin-1-one derivative in cancer cells with and without HR deficiency (e.g., BRCA mutations).
Materials:
-
BRCA-deficient cell line (e.g., MDA-MB-436, DLD-1 BRCA2 -/-)
-
BRCA-proficient control cell line (e.g., MDA-MB-231, DLD-1 BRCA2 +/+)
-
Complete culture medium
-
96-well cell culture plates
-
NMS-P118 (or test compound) stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed both BRCA-deficient and BRCA-proficient cells into separate 96-well plates at an appropriate density for a 72-hour assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of NMS-P118. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Assessment:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the normalized viability against the logarithm of the compound concentration.
-
Calculate the IC50 value for each cell line using a non-linear regression model. A significantly lower IC50 in the BRCA-deficient cell line indicates synthetic lethality.
-
Visualization of Pathways and Workflows
Signaling Pathway: PARP1 in Base Excision Repair
Caption: PARP1 activation at a DNA single-strand break and its inhibition by NMS-P118.
Logical Relationship: Synthetic Lethality
Caption: The principle of synthetic lethality with a PARP inhibitor in BRCA-deficient cells.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the synthetic lethal effect of a PARP inhibitor.
References
- 1. New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Molecular Mechanism of Selective Binding of NMS-P118 to PARP-1 and PARP-2: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Nitroisoindolin-1-one and Related Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolin-1-one scaffold is a core structure in many biologically active compounds, with derivatives showing a range of pharmacological activities, including potential as anticancer agents.[1] While specific data on the cellular sensitivity to 7-Nitroisoindolin-1-one is not extensively available in public literature, the broader class of nitro-substituted isoindolinones and related isoindole-1,3-diones has demonstrated cytotoxic effects against various cancer cell lines.[2][3][4]
These compounds are often investigated for their role as PARP (Poly(ADP-ribose) polymerase) inhibitors.[5][6] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[5] This document provides an overview of the potential applications of this compound and related compounds in cancer cell research, including protocols for assessing cellular sensitivity and elucidating the mechanism of action.
Potential Sensitive Cell Lines and Cytotoxicity
Based on studies of structurally related isoindolinone and isoindole-1,3-dione derivatives, the following cell lines have shown sensitivity and are recommended for initial screening of this compound.
Table 1: Cytotoxicity of Isoindolinone-Related Compounds in Various Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isoindole-1,3-dione derivative (Compound 7) | A549 | Lung Carcinoma | 19.41 ± 0.01 | [2] |
| Isoindole-1,3-dione derivative (Compound 9) | HeLa | Cervical Carcinoma | Cell-selective activity | [2] |
| Isoindole-1,3-dione derivative (Compound 11) | C6 | Glioma | Higher activity than positive control at 100 µM | [2] |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | MOLT-4 | Acute Lymphoblastic Leukemia | 0.7 - 6.0 | [3] |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | HL-60 | Promyelocytic Leukemia | 0.7 - 6.0 | [3] |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | U-937 | Histiocytic Lymphoma | 0.7 - 6.0 | [3] |
| 5-(1,3-dioxoisoindolin-2-yl)-... (DIPTH) | MCF-7 | Breast Adenocarcinoma | Not specified | [7] |
Signaling Pathways
A probable mechanism of action for this compound, given its structural similarity to other isoindolinones, is the inhibition of PARP1. This enzyme plays a critical role in the base excision repair (BER) pathway for single-strand DNA breaks.
Figure 1: Proposed signaling pathway of PARP1 inhibition by this compound.
Experimental Protocols
To assess the sensitivity of cancer cell lines to this compound, a series of in vitro assays can be performed.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Nitroisoindolin-1-one Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation and use of stock solutions of 7-Nitroisoindolin-1-one. Due to the limited availability of specific experimental data for this compound, this document combines general best practices for handling novel chemical entities with the known biological activities of the broader isoindolin-1-one class of molecules.
1. Introduction to this compound
This compound belongs to the isoindolinone class of heterocyclic compounds. The isoindolin-1-one scaffold is a recognized privileged structure in medicinal chemistry, forming the core of various biologically active molecules.[1] Derivatives of this scaffold have shown a wide range of pharmacological activities, including potential as anticancer and anti-inflammatory agents.[1][2] The introduction of a nitro group at the 7-position may modulate the biological activity and physicochemical properties of the parent molecule.
2. Potential Biological Applications
While specific biological targets for this compound have not been extensively reported, the broader isoindolin-1-one class has been investigated for several therapeutic applications:
-
Anticancer Activity: Many isoindolin-1-one derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][4][5] The proposed mechanisms of action often involve the inhibition of critical cellular pathways, such as those regulated by kinases like cyclin-dependent kinases (CDKs).[6]
-
Anti-inflammatory Effects: Some derivatives have demonstrated inhibitory activity against key inflammatory mediators.[1]
-
Neurological Activity: Certain isoindolinone analogs have been explored as antagonists for receptors like the metabotropic glutamate receptor 1 (mGluR1), suggesting potential applications in treating psychotic disorders.[7]
Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.
3. Preparation of this compound Stock Solutions
3.1. Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade[8]
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
3.2. Protocol for Preparing a 10 mM Stock Solution
Safety Precaution: Handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.[9]
-
Calculate the required mass:
-
The molecular weight of this compound (C₈H₆N₂O₃) is 178.14 g/mol .[10]
-
To prepare 1 mL of a 10 mM stock solution, weigh out 1.7814 mg of the compound.
-
-
Dissolution:
-
Aseptically add the weighed this compound to a sterile amber microcentrifuge tube.
-
Add 1 mL of high-purity DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but care should be taken to avoid degradation.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
3.3. Preparation of Working Solutions
-
Thaw a stock solution aliquot: Thaw at room temperature and vortex briefly.
-
Dilute in cell culture medium: Prepare the desired final concentration by diluting the stock solution in the appropriate cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
4. Data Presentation
| Parameter | Value | Cell Line/Assay | Reference |
| IC₅₀ (μM) | Data not available | e.g., A549, MCF-7 | (Internal Data) |
| EC₅₀ (μM) | Data not available | e.g., Reporter Assay | (Internal Data) |
| Solubility in DMSO | Data not available | - | (Internal Data) |
| Solubility in Ethanol | Data not available | - | (Internal Data) |
| Solubility in PBS | Data not available | - | (Internal Data) |
5. Experimental Protocols
5.1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound working solution in complete cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
6. Visualizations
Caption: Experimental workflow for the preparation of this compound solutions.
Caption: A hypothetical signaling pathway for this compound based on the known activities of similar compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and biological profile of isoindolinone derivatives as novel metabotropic glutamate receptor 1 antagonists: a potential treatment for psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. achmem.com [achmem.com]
Application Notes and Protocols for the Quantification of 7-Nitroisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific validated analytical methods for 7-Nitroisoindolin-1-one are not widely available in the public domain. The following protocols are proposed based on established analytical principles for the quantification of related nitroaromatic and heterocyclic compounds. These methods should serve as a starting point for in-house method development and validation.
Introduction
This compound is a heterocyclic compound containing a nitro group, suggesting its potential utility as an intermediate in pharmaceutical synthesis. Accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of drug substances and products. This document provides detailed protocols for the quantification of this compound in both bulk form and biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Two primary analytical techniques are proposed for the quantification of this compound:
-
HPLC-UV: A robust and widely accessible method suitable for the quantification of the active pharmaceutical ingredient (API) in bulk and in simple formulations. Due to the presence of a chromophore in the molecule, UV detection is expected to provide good sensitivity.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound at low concentrations in complex biological matrices such as plasma and urine.
The selection of the appropriate method will depend on the specific application, the required sensitivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of this compound in bulk drug substance and simple pharmaceutical formulations.
Experimental Protocol
3.1.1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (gradient or isocratic elution to be optimized)
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
3.1.2. Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
3.1.3. Sample Preparation
-
Bulk Drug: Accurately weigh a sample of the bulk drug, dissolve it in methanol to obtain a theoretical concentration of 100 µg/mL, and then dilute with the mobile phase to fall within the calibration range.
-
Formulation: Extract a known amount of the formulation with a suitable solvent, dilute appropriately with the mobile phase to a concentration within the calibration range.
3.1.4. Chromatographic Conditions (Starting Point)
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan (likely around 254 nm or 280 nm)
3.1.5. Data Analysis
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Proposed Method Performance Characteristics (HPLC-UV)
| Parameter | Proposed Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the sensitive and selective quantification of this compound in biological matrices such as human plasma.
Experimental Protocol
4.1.1. Instrumentation and Materials
-
LC-MS/MS system (Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
UPLC/HPLC system
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of this compound.
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Human plasma (blank)
4.1.2. Preparation of Standard and QC Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the working standard solutions to prepare calibration standards (e.g., 0.1 - 100 ng/mL) and QC samples (low, mid, and high concentrations).
4.1.3. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward technique for sample cleanup in bioanalysis.
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.4. LC-MS/MS Conditions (Starting Point)
-
Column: C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: ESI Positive or Negative (to be determined by infusion)
-
MRM Transitions: To be determined by infusion of the standard solution. A precursor ion corresponding to the [M+H]⁺ or [M-H]⁻ of this compound and a suitable product ion will be monitored.
4.1.5. Data Analysis
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
Proposed Method Performance Characteristics (LC-MS/MS)
| Parameter | Proposed Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | To be evaluated during method validation |
| Recovery | > 80% |
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Experimental Workflow for LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow for this compound in plasma.
Method Validation Considerations
Both proposed methods will require full validation in accordance with relevant regulatory guidelines (e.g., ICH, FDA). Key validation parameters to assess include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The relationship between the instrument response and the concentration of the analyte.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: The closeness of the measured value to the true value.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 7-Nitroisoindolin-1-one Synthesis
Welcome to the technical support center for the synthesis of 7-Nitroisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues that can lead to low yields during the synthesis of this important isoindolinone derivative. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your reaction and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my synthesis of this compound from 4-nitrophthalic anhydride. What are the most likely causes?
A1: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete reaction: The initial reaction of 4-nitrophthalic anhydride with the nitrogen source (e.g., ammonia or urea) may not have gone to completion.
-
Side reactions: The formation of byproducts, such as the isomeric 4-nitrophthalamic acid, can compete with the desired cyclization.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.
-
Purification losses: The product may be lost during workup and purification steps.
-
Quality of starting materials: The purity of the 4-nitrophthalic anhydride and the nitrogen source is crucial.
Q2: How can I monitor the progress of the reaction to ensure it has gone to completion?
A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. You can spot the reaction mixture alongside your starting materials (4-nitrophthalic anhydride and the nitrogen source) on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product will indicate the reaction is proceeding. Developing a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) will be necessary to achieve good separation.
Q3: What are the common side products I should be aware of, and how can I minimize their formation?
A3: A common side product is the corresponding 4-nitrophthalamic acid, which is the intermediate before cyclization. Incomplete cyclization is a primary reason for its presence. To minimize its formation, ensure that the reaction temperature is sufficient and the reaction is allowed to proceed for an adequate amount of time to drive the cyclization to completion. In some cases, the addition of a dehydrating agent can be beneficial.
Q4: My final product is difficult to purify. What are some recommended purification techniques?
A4: Purification of this compound can be challenging due to the presence of polar side products. Recrystallization is often the most effective method for obtaining a pure product. Suitable solvents for recrystallization include ethanol, acetic acid, or a mixture of solvents. Column chromatography can also be employed, though it may lead to some product loss.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Hydrolysis of 4-nitrophthalic anhydride: The starting material may have been exposed to moisture. 2. Low reactivity of the nitrogen source: The chosen nitrogen source may not be sufficiently nucleophilic under the reaction conditions. 3. Incorrect reaction temperature: The temperature may be too low for the reaction to initiate or for the cyclization to occur. | 1. Ensure 4-nitrophthalic anhydride is dry and handle it under anhydrous conditions. Use dry solvents. 2. Consider using a more reactive nitrogen source or adding a catalyst to activate the anhydride. 3. Gradually increase the reaction temperature and monitor the reaction by TLC. |
| Significant Amount of a Polar Byproduct Observed by TLC | 1. Incomplete cyclization: The intermediate 4-nitrophthalamic acid has not fully converted to the isoindolinone. 2. Formation of 4-nitrophthalic acid: Hydrolysis of the starting anhydride. | 1. Increase the reaction time or temperature to promote cyclization. Consider adding a dehydrating agent like acetic anhydride.[1] 2. This indicates a moisture issue. Ensure all reagents and solvents are anhydrous in future reactions. The 4-nitrophthalic acid can often be removed during workup with a basic wash. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction: The reaction was not allowed to proceed to completion. 2. Incorrect stoichiometry: An excess of 4-nitrophthalic anhydride was used. | 1. Increase the reaction time and/or temperature. 2. Carefully check the molar ratios of your reactants. |
| Difficulty in Isolating the Product | 1. Product is soluble in the workup solvent. 2. Formation of an emulsion during extraction. | 1. Choose a workup solvent in which the product is sparingly soluble. 2. Break the emulsion by adding brine or by centrifugation. |
Experimental Protocols
A common and effective method for the synthesis of this compound is the reaction of 4-nitrophthalic anhydride with a suitable nitrogen source, followed by cyclization. Below is a general protocol that can be adapted and optimized.
Synthesis of this compound from 4-Nitrophthalic Anhydride and Urea
This two-step protocol involves the initial formation of 4-nitrophthalimide, which is then reduced to the desired product.
Step 1: Synthesis of 4-Nitrophthalimide
-
In a suitable reaction vessel, combine 4-nitrophthalic acid with a dehydrating agent such as acetic anhydride.[2]
-
Heat the mixture to reflux to drive the formation of 4-nitrophthalic anhydride in situ, followed by the reaction with a nitrogen source like urea or ammonia to form 4-nitrophthalimide. A direct nitration of phthalimide is also a common method to produce 4-nitrophthalimide.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and isolate the crude 4-nitrophthalimide by filtration.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.[3]
Step 2: Synthesis of this compound
Note: The direct synthesis from 4-nitrophthalic acid or anhydride and a nitrogen source in a one-pot manner to yield this compound would require specific catalysts and conditions to favor the formation of the lactam ring over the imide. Researchers should consult specialized literature for such procedures.
Visualizing the Workflow and Key Relationships
To better understand the synthesis and troubleshooting process, the following diagrams illustrate the experimental workflow and the logical relationships in troubleshooting.
References
Technical Support Center: 7-Nitroisoindolin-1-one Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 7-Nitroisoindolin-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common two-step synthetic method for this compound involves the bromination of a starting nitro-aromatic compound, followed by amination and cyclization. A specific patented method involves heating and stirring a suitable starting compound with BPO and NBS in carbon tetrachloride, followed by reaction with an ammonia-containing alcohol solution to yield the target product.[1]
Q2: What are the expected yield and purity for this synthesis?
A2: The synthesis method described in patent CN115784967A reports a yield of 50-60% and a purity of 95-98%.[1]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Critical parameters to monitor and control include reaction temperature, reaction time, and the purity of reagents and solvents. The work-up procedure, including washing and drying steps, is also crucial for isolating a pure product.
Q4: Are there any specific safety precautions to consider?
A4: Yes. Carbon tetrachloride is a hazardous solvent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Ammonia solutions are corrosive and have a strong odor; they should also be handled with care in a ventilated area. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Incomplete initial bromination. 2. Insufficient reaction time or temperature. 3. Degradation of reagents (e.g., BPO). 4. Ineffective amination/cyclization. | 1. Monitor the first step by TLC to ensure complete consumption of the starting material. 2. Increase reaction time or temperature within the recommended range (e.g., 65-70°C for 8-12 hours for the first step).[1] 3. Use fresh, high-purity reagents. 4. Ensure the ammonia-containing alcohol solution is sufficiently concentrated and allow adequate time for the second step (2-6 hours at 20-30°C).[1] |
| Formation of Multiple Side Products | 1. Over-bromination of the starting material. 2. Side reactions due to impurities in solvents or reagents. 3. Reaction temperature is too high. | 1. Carefully control the stoichiometry of NBS. 2. Use anhydrous and high-purity solvents and reagents. 3. Maintain the reaction temperature within the specified range. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials or intermediates. 2. Formation of closely related impurities. 3. Inefficient extraction or washing during work-up. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Consider column chromatography for purification if simple washing and recrystallization are insufficient. 3. Ensure thorough washing with water and brine to remove water-soluble impurities.[1] |
Experimental Protocols
Synthesis of this compound (Based on CN115784967A)
This protocol is adapted from the synthesis of nitroisoindolinone compounds.[1]
Step 1: Synthesis of the Intermediate
-
To a reaction vessel, add the starting compound (a substituted nitro-aromatic precursor), carbon tetrachloride as the solvent, Benzoyl Peroxide (BPO), and N-Bromosuccinimide (NBS).
-
Heat the mixture with stirring at 65-70°C for 8-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture twice with water (at 20-30°C) and then once with a 15% brine solution.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure (vacuum ≤ -0.095MPa) to remove the solvent and obtain the intermediate product.
Step 2: Synthesis of the Final Product
-
Dissolve the intermediate product in an ammonia-containing alcohol solution.
-
Stir the mixture for 2-6 hours at 20-30°C.
-
Concentrate the solution under reduced pressure.
-
Filter the resulting solid.
-
Wash the solid with an appropriate solvent.
-
Dry the product to obtain this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Step 1 Temperature | 65-70°C | [1] |
| Step 1 Reaction Time | 8-12 hours | [1] |
| Step 2 Temperature | 20-30°C | [1] |
| Step 2 Reaction Time | 2-6 hours | [1] |
| Reported Yield | 50-60% | [1] |
| Reported Purity | 95-98% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Purification of 7-Nitroisoindolin-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 7-Nitroisoindolin-1-one from a crude mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem ID | Issue Description | Potential Causes | Recommended Solutions |
| PUR-001 | Low or No Crystal Formation During Recrystallization | - Incorrect solvent choice. - Too much solvent used. - Solution cooled too quickly. - Compound is too soluble at low temperatures. | - Solvent Selection: Test a range of solvents to find one where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] Good starting points for polar compounds include ethanol, methanol, or mixtures like ethanol/water. - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] If too much solvent is added, carefully evaporate some to reach the saturation point. - Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Subsequently, the flask can be placed in an ice bath to maximize crystal yield.[1] - Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound. |
| PUR-002 | Oiling Out During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is pushed out of solution at a temperature above its melting point due to rapid cooling or high impurity concentration. | - Solvent Choice: Select a solvent with a boiling point lower than the melting point of this compound. - Slower Cooling: Ensure the solution cools slowly to allow for proper crystal lattice formation. - Use More Solvent: Add a small amount of additional hot solvent to keep the compound dissolved at a slightly lower temperature. |
| PUR-003 | Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent). - Column overloading. - Cracks or channels in the stationary phase. - Co-elution of impurities with similar polarity. | - Optimize Eluent: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and impurities. A typical starting point for isoindolinones could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] - Sample Load: Do not exceed the loading capacity of the column. A general rule is to use 1g of crude material per 10-20g of silica gel. - Proper Packing: Ensure the column is packed uniformly to avoid cracks. - Gradient Elution: If isocratic elution fails, a gradient elution (gradually increasing the polarity of the eluent) may improve separation. |
| PUR-004 | Compound Stuck on the Column | - Compound is too polar for the chosen eluent. - Compound is insoluble in the eluent. - Compound may have decomposed on the silica gel. | - Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in the eluent system. For very polar compounds, adding a small percentage of methanol to the eluent can be effective. - Check Solubility: Ensure the compound has some solubility in the chosen mobile phase. - Alternative Stationary Phase: If decomposition is suspected, consider using a less acidic stationary phase like alumina. |
| PUR-005 | Colored Impurities in Final Product | - Presence of highly conjugated or polymeric impurities. | - Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] Be aware that charcoal can also adsorb some of the desired product. - Chromatography: Column chromatography is often effective at separating colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities can arise from unreacted starting materials, by-products from the synthetic route, or degradation products. For isoindolinone syntheses, common impurities may include related isomers, precursors, and products of side reactions. The specific impurities will depend on the synthetic pathway used to prepare the this compound.
Q2: Which purification technique is better for this compound: recrystallization or column chromatography?
A2: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is a simpler and often faster method suitable for removing small amounts of impurities that have different solubility profiles from the desired product.[2][4] Column chromatography is more powerful for separating complex mixtures or impurities with similar polarities to the product.[5] Often, a combination of both techniques is used for achieving high purity.
Q3: How do I select a suitable solvent for the recrystallization of this compound?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Due to the polar nature of the nitro group and the lactam ring, polar solvents like ethanol, methanol, or acetone, or solvent mixtures such as ethanol/water or ethyl acetate/hexane are good candidates to test.[6] Small-scale solubility tests with the crude material are essential to identify the optimal solvent or solvent pair.
Q4: My purified this compound still shows impurities by NMR/HPLC. What should I do?
A4: If minor impurities persist after initial purification, a second purification step is recommended. If you initially performed recrystallization, try column chromatography, or vice-versa. Alternatively, repeating the same purification technique with careful optimization (e.g., a slower recrystallization or a shallower gradient in chromatography) can improve purity.
Q5: Can I use a specialized recrystallization method for this compound?
A5: For some heterocyclic organic nitrogen compounds, a specialized recrystallization process involving dissolving the crude material in a warm aqueous ammonia solution, followed by cooling to induce crystallization, has been shown to yield high-purity crystals.[7] This method could be experimentally tested for this compound.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at an elevated temperature. A suitable solvent will show low solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Eluent Selection: Use TLC to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system should give the this compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Experimental workflows for the purification of this compound.
Caption: Logical workflow for troubleshooting the purification process.
References
- 1. Home Page [chem.ualberta.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 7-Nitroisoindolin-1-one in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 7-Nitroisoindolin-1-one during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added my DMSO stock solution to my aqueous assay buffer. What happened and how can I fix it?
A: This phenomenon, often called "crashing out," is common for hydrophobic compounds when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium.[1][2][3] The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and precipitate.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the pre-warmed (e.g., 37°C) aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[1]
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO is as low as possible, ideally ≤ 0.5%, as higher concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[4][5][6][7]
-
Pre-warm Aqueous Solution: Always pre-warm your assay buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound. Temperature can significantly affect solubility.[1]
Q2: My assay plate with this compound looked fine initially, but I observed a precipitate after incubating it for a few hours. What causes this delayed precipitation?
A: Delayed precipitation can occur due to several factors:
-
Temperature Changes: Moving plates from room temperature to a 37°C incubator can alter the compound's solubility over time.[1]
-
pH Shifts: In cell-based assays, cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[1][2]
-
Interactions with Media Components: The compound may interact with salts, proteins, or other components in the medium, leading to precipitation over time.[1]
Solutions:
-
Ensure Temperature Stability: Pre-warm all solutions and maintain a stable temperature during the experiment.[1]
-
Buffer Your System: Use a medium with a robust buffering system, such as HEPES, to maintain a stable pH.[1]
-
Solubility in Final Medium: Test the solubility of this compound in the complete final assay medium, including any serum or additives, over the intended duration of the experiment.
Q3: What are some alternative strategies if simple dilution and solvent optimization don't solve the solubility issues with this compound?
A: For compounds with very poor aqueous solubility, more advanced formulation strategies may be necessary:
-
Co-solvents: Using a mixture of solvents can enhance solubility. However, it's crucial to test for solvent toxicity in your specific assay.[8][9][10]
-
Cyclodextrins: These molecules can encapsulate hydrophobic compounds, forming water-soluble inclusion complexes.[3]
-
Nanosuspensions: Reducing the particle size of the compound to the sub-micron range can increase its surface area and dissolution rate.[3][11]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve its dissolution.[3][11]
Data Presentation: Co-solvent Properties and Recommended Concentrations
| Co-solvent | Properties | Recommended Max. Concentration in Cell-Based Assays (v/v) | Notes |
| DMSO (Dimethyl Sulfoxide) | Aprotic, polar solvent. Dissolves many non-polar and polar compounds.[8] | ≤ 0.5%[1][4][6] | Can be cytotoxic at higher concentrations.[5][7][12] Always include a vehicle control. |
| Ethanol | Protic, polar solvent. | ≤ 0.5% | Can affect cellular processes. Effects can be cell-type dependent.[13] |
| PEG 400 (Polyethylene Glycol 400) | Non-ionic, water-miscible polymer. | Varies, generally considered low toxicity. | May be a good alternative to DMSO for some compounds.[14] |
| Glycerol | Protic, polar solvent. | Varies, generally low toxicity. | Can increase the viscosity of the solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution in an appropriate organic solvent and dilute it to a final working concentration in an aqueous buffer with minimal precipitation.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile aqueous assay buffer or cell culture medium
-
Vortex mixer
-
Warming device (e.g., water bath or incubator)
Methodology:
-
Prepare High-Concentration Stock Solution:
-
Prepare Working Solutions using Serial Dilution:
-
Pre-warm the aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).[1]
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed aqueous buffer. For example, to achieve a 1:1000 final dilution, you can first make a 1:100 intermediate dilution in the aqueous buffer, vortex gently, and then perform a final 1:10 dilution.
-
Add the compound dropwise while gently swirling or vortexing the aqueous solution to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[1]
-
Protocol 2: Kinetic Solubility Assessment
Objective: To determine the maximum soluble concentration of this compound in the final assay buffer under experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Final assay buffer (including all components like serum, if applicable)
-
96-well plate (or similar)
-
Plate reader or visual inspection method
-
Incubator set to the experimental temperature
Methodology:
-
Prepare a Dilution Series:
-
Create a series of dilutions of your this compound stock solution in the final assay buffer. The final DMSO concentration should be kept constant across all dilutions and match the intended experimental concentration.
-
-
Incubation:
-
Incubate the plate at the experimental temperature (e.g., 37°C) for the duration of your assay.
-
-
Observation:
-
Visually inspect each well for any signs of precipitation (cloudiness, crystals). This can also be quantified by measuring light scattering with a plate reader.
-
-
Determine Maximum Solubility:
-
The highest concentration that remains clear (free of precipitate) after incubation is the maximum kinetic solubility of this compound under your specific experimental conditions.[2]
-
Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: Hypothetical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. lifetein.com [lifetein.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 12. iifiir.org [iifiir.org]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. ijpsonline.com [ijpsonline.com]
Technical Support Center: Minimizing Off-Target Effects of 7-Nitroisoindolin-1-one
Welcome to the technical support center for 7-Nitroisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the experimental use of this compound. Our goal is to help you minimize off-target effects and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: Based on its core chemical structure, an isoindolin-1-one, this compound is predicted to function as a PARP (Poly ADP-ribose polymerase) inhibitor. The isoindolinone scaffold is a common feature in many known PARP inhibitors. PARP enzymes are critical for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA1/2 mutations.
Q2: I am observing high levels of cytotoxicity in my experiments that seem inconsistent with PARP inhibition alone. What could be the cause?
A2: High cytotoxicity could be due to off-target effects. At higher concentrations, small molecule inhibitors can interact with unintended cellular targets. For PARP inhibitors, off-target effects on other enzymes, such as kinases, have been reported for some molecules. It is crucial to determine a specific window of activity for this compound by performing dose-response experiments over a wide range of concentrations.
Q3: My IC50 value for this compound varies between different experiments. How can I improve consistency?
A3: Inconsistent IC50 values are a frequent issue in cell-based assays and can stem from several factors:
-
Cell Line Variability: Different cell lines have varying sensitivities to PARP inhibitors, largely dependent on their DNA damage repair (DDR) status. Ensure your cell line's genetic background (e.g., BRCA status) is appropriate for your hypothesis.
-
Experimental Conditions: Maintain consistency in cell density, passage number, and the duration of inhibitor incubation.
-
Inhibitor Stability: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the stock solution is stored correctly to prevent degradation.
Q4: How can I differentiate between on-target PARP inhibition and potential off-target effects?
A4: To dissect the mechanism of action, a multi-faceted approach is recommended:
-
Use Rescue Experiments: If the observed phenotype is due to on-target PARP inhibition, it might be rescued by downstream interventions in the DNA damage response pathway.
-
Employ Orthogonal Assays: Combine cytotoxicity assays with direct measures of PARP activity (e.g., PAR level quantification) and PARP trapping assays.
-
Profile Against Other Targets: If feasible, screen this compound against a panel of kinases or other potential off-targets to identify unintended interactions.
-
Use Control Compounds: Compare the effects of this compound with well-characterized PARP inhibitors with known selectivity profiles.
Troubleshooting Guides
Issue 1: Lower than Expected Potency in Cell-Based Assays
-
Symptom: The compound shows a weaker effect (higher IC50) than anticipated based on preliminary data or literature on similar compounds.
-
Possible Causes & Solutions:
-
Cell Line Choice: The chosen cell line may be proficient in homologous recombination (HR), making it less sensitive to PARP inhibitors as single agents. Solution: Use a cell line with a known HR defect (e.g., BRCA1/2 mutant) or combine this compound with a DNA damaging agent.
-
Drug Efflux: The cells may be overexpressing drug efflux pumps (e.g., P-glycoprotein), reducing the intracellular concentration of the inhibitor. Solution: Test for the expression of efflux pumps and consider using a cell line with lower expression or co-administering an efflux pump inhibitor as a control experiment.
-
Assay Duration: The incubation time may be insufficient to observe the full cytotoxic effect. Solution: Perform a time-course experiment to determine the optimal endpoint.
-
Issue 2: Inconsistent Results in PARP Trapping Assays
-
Symptom: High variability between replicates in assays designed to measure the trapping of PARP on DNA.
-
Possible Causes & Solutions:
-
Insufficient Trapping: The concentration of this compound may be too low to induce significant PARP trapping. Solution: Optimize the inhibitor concentration range.
-
Improper Cell Fractionation: In biochemical trapping assays, ensure complete separation of chromatin-bound proteins from soluble proteins. Solution: Optimize the fractionation protocol and verify the separation with appropriate protein markers.
-
Timing and Reagent Consistency: Ensure precise and consistent timing and reagent concentrations across all wells and experiments.
-
Data Presentation
To facilitate the comparison of this compound with other PARP inhibitors, we recommend structuring your experimental data as follows. Please note: The data in these tables are illustrative examples and do not represent actual experimental results for this compound.
Table 1: Comparative Inhibitory Activity
| Parameter | This compound (Hypothetical) | Olaparib (Reference) | Talazoparib (Reference) |
| PARP1 IC50 (nM) | [Your Value] | ~5 | ~1 |
| PARP2 IC50 (nM) | [Your Value] | ~1 | ~0.8 |
| Cellular PAR Inhibition IC50 (nM) | [Your Value] | ~10 | ~2 |
Table 2: Off-Target Kinase Profiling (Illustrative)
| Kinase Target | % Inhibition @ 1µM this compound (Hypothetical) |
| Kinase A | [Your Value] |
| Kinase B | [Your Value] |
| Kinase C | [Your Value] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the IC50 value from the dose-response curve.
Protocol 2: In Vitro PARP1 Enzymatic Assay (Fluorescence-Based)
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then further dilute in the assay buffer.
-
Reaction Setup: In a 384-well plate, add recombinant human PARP1 enzyme and histones.
-
Inhibitor Addition: Add the diluted compound to the wells. Include positive (e.g., Olaparib) and negative (DMSO) controls.
-
Reaction Initiation: Start the reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and add a detection reagent (e.g., streptavidin-conjugated fluorophore).
-
Data Acquisition: Measure the fluorescence signal.
-
Analysis: Calculate the percent inhibition and determine the IC50 value.
Protocol 3: Western Blot for Cellular PAR Levels
-
Cell Treatment: Treat cells with a DNA damaging agent (e.g., H2O2) in the presence or absence of varying concentrations of this compound.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against poly(ADP-ribose) (PAR) and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify the band intensities to determine the reduction in PAR levels.
Visualizations
Caption: Simplified PARP1 signaling pathway in response to DNA damage.
Caption: Recommended experimental workflow for characterizing this compound.
improving stability of 7-Nitroisoindolin-1-one in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Nitroisoindolin-1-one. The information is designed to help you anticipate and resolve common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over a short period. What are the primary factors that could be causing this instability?
A1: The stability of this compound in solution can be influenced by several factors. As a nitroaromatic compound, it is susceptible to degradation under certain conditions. Key factors include:
-
pH of the solution: Extreme pH values, particularly alkaline conditions, can accelerate the degradation of nitroaromatic compounds.
-
Exposure to light: Photodegradation can occur upon exposure to UV or even visible light, leading to the breakdown of the molecule.[1]
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.[1]
-
Presence of contaminants: Trace amounts of metals, strong acids or bases, or other reactive species can catalyze degradation.
-
Solvent composition: The type of solvent and the presence of dissolved substances, such as high concentrations of organic material or suspended solids, can impact stability.[2]
Q2: What are the visible signs of this compound degradation in solution?
A2: Degradation of this compound can manifest in several ways, including:
-
A noticeable change in the color of the solution.
-
The formation of a precipitate.
-
A decrease in the expected concentration as measured by analytical techniques such as HPLC-UV.
-
Inconsistent results in your experiments over time.
Q3: How can I improve the stability of my this compound stock solutions?
A3: To enhance the stability of your solutions, consider the following best practices:
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light by using amber vials or by wrapping the container in aluminum foil.
-
pH Control: Prepare solutions in a buffered system with a slightly acidic to neutral pH (ideally pH 4-6). Acidification to a pH of around 2 has been shown to preserve some nitroaromatic compounds.[2]
-
Solvent Purity: Use high-purity solvents (e.g., HPLC grade) to minimize contaminants.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Fresh Preparation: Whenever possible, prepare solutions fresh on the day of the experiment.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Concentration in Aqueous Solution
If you observe a rapid decrease in the concentration of this compound in your aqueous experimental solutions, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing the rapid degradation of this compound.
Issue 2: Inconsistent Experimental Results
Inconsistent results can often be traced back to the degradation of this compound between experiments or even during a single experiment.
Potential Cause: Degradation of the compound in the experimental medium.
Solution:
-
Assess Stability in Your Medium: Perform a time-course experiment by incubating this compound in your specific experimental buffer/medium under the same conditions as your assay (temperature, light, etc.).
-
Analyze Samples: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the compound using a validated analytical method like HPLC.
-
Determine Degradation Rate: Based on the results, determine the stability window for your experiments. If significant degradation occurs within your experimental timeframe, you may need to adjust your protocol (e.g., shorten incubation times, prepare the compound immediately before use).
Hypothetical Degradation Pathway
While the specific degradation pathway of this compound is not extensively documented, a plausible route in aqueous solution, particularly under reducing conditions or in the presence of certain biological materials, involves the reduction of the nitro group. This is a common degradation pathway for nitroaromatic compounds.[3]
Caption: A plausible reductive degradation pathway of this compound.
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
Objective: To determine the concentration of this compound in solution.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting point is 60:40 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (a preliminary scan should be performed, but a common wavelength for nitroaromatics is around 254 nm or 330 nm).
-
Injection Volume: 10 µL.
-
Standard Curve: Prepare a series of known concentrations of this compound in the relevant solvent to create a standard curve for quantification.
Protocol 2: Accelerated Stability Study
Objective: To assess the stability of this compound under various conditions.
Methodology:
-
Solution Preparation: Prepare solutions of this compound (e.g., at 10 µM) in different buffers (e.g., pH 4, 7, and 9) and solvents of interest.
-
Incubation Conditions: Aliquot the solutions into separate vials for each condition to be tested:
-
Temperature: Incubate at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Light: For each temperature, have one set of vials protected from light (wrapped in foil) and another set exposed to ambient lab light.
-
-
Time Points: Collect samples at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the concentration of this compound in each sample using the validated HPLC method described in Protocol 1.
-
Data Presentation: Plot the percentage of the initial concentration remaining versus time for each condition.
Quantitative Data Summary
The following tables present hypothetical data from an accelerated stability study to illustrate the impact of pH and temperature on the stability of this compound in an aqueous buffer.
Table 1: Effect of pH on the Stability of this compound at 25°C (Protected from Light)
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 4 | 99.5 | 98.2 | 91.3 |
| 8 | 99.1 | 96.5 | 83.1 |
| 24 | 97.3 | 90.1 | 62.5 |
| 48 | 94.8 | 81.2 | 40.7 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0 (Protected from Light)
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100 | 100 | 100 |
| 4 | 99.8 | 98.2 | 94.6 |
| 8 | 99.6 | 96.5 | 89.9 |
| 24 | 98.9 | 90.1 | 75.3 |
| 48 | 97.5 | 81.2 | 58.1 |
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to 7-Nitroisoindolin-1-one in Cell Lines
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering resistance to 7-Nitroisoindolin-1-one in cell lines. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cell line, initially sensitive to this compound, is no longer responding to treatment. How can I confirm the development of resistance?
A1: The most definitive way to confirm resistance is by comparing the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to the original, sensitive parental cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically measured using a cell viability assay.[1]
Q2: What are the common biological mechanisms that could lead to resistance against this compound?
A2: While direct studies on this compound are limited, based on its structural similarity to PARP inhibitors, several mechanisms of resistance can be hypothesized.[2] These include:
-
Restoration of Homologous Recombination (HR): Secondary mutations in genes like BRCA1/2 can restore their function, thereby reactivating the HR repair pathway.[3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1), can actively pump the compound out of the cell, reducing its intracellular concentration.[4]
-
Changes in the Drug Target (PARP1): Mutations in the PARP1 enzyme can alter its structure, preventing the effective binding of this compound.[4][5]
-
Stabilization of the Replication Fork: Alterations in proteins that protect the replication fork from collapsing can confer resistance to PARP inhibitors.[3][6]
-
Suppression of Non-Homologous End Joining (NHEJ): Downregulation of key proteins in the NHEJ pathway can also contribute to the restoration of HR function.[3]
Q3: If my cells are resistant to this compound, might they exhibit cross-resistance to other PARP inhibitors?
A3: Yes, there is a strong possibility of cross-resistance to other PARP inhibitors, especially if the resistance mechanism involves the restoration of homologous recombination or increased drug efflux, as these are common resistance pathways for this class of drugs.[3][4]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound between experiments.
| Possible Cause | Recommended Solution |
| Reagent Variability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure all assay reagents are within their expiration dates and have been stored correctly.[1] |
| Cell Passage Number | Use cells within a consistent and limited passage number range to avoid phenotypic drift. It is advisable to perform experiments on cells that have been passaged a similar number of times.[1] |
| Inconsistent Cell Seeding | Always perform an accurate cell count before seeding and ensure a uniform single-cell suspension to avoid clumps.[7] |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular metabolism and drug response.[8] |
Problem 2: No significant difference in cell death between sensitive and suspected resistant cells after treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to ensure you are testing within the effective range for both cell lines. |
| Incorrect Assay for Cell Death | Use multiple assays to assess different forms of cell death (e.g., apoptosis, necrosis). An Annexin V/PI staining assay can provide more detailed information than a simple viability assay. |
| Rapid Development of Resistance | If generating a resistant line, ensure the drug concentration is increased gradually to allow for the selection of a stably resistant population.[9] |
| Alternative Resistance Mechanisms | The resistant cells may have activated bypass signaling pathways. Consider investigating common resistance pathways using techniques like Western blotting for key protein markers.[8] |
Quantitative Data Summary
Table 1: Example of IC50 Shift in a this compound Resistant Cell Line
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cell Line | This compound | 2.5 | 1 |
| Resistant Cell Line | This compound | 25.0 | 10 |
Table 2: Effect of a P-glycoprotein Inhibitor on this compound IC50 in Resistant Cells
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Resistant Cell Line | This compound | 25.0 | 10 |
| Resistant Cell Line | This compound + Verapamil (P-gp Inhibitor) | 5.0 | 2 |
Key Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
-
Determine Initial IC50: First, determine the IC50 of this compound on your parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).[10]
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., the IC20, the concentration that inhibits 20% of cell growth).[1]
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of this compound in the culture medium. This increase is typically done in a stepwise manner.[9]
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line. A resistant cell line is often considered established when the IC50 is at least 10-fold higher than the parental line.[10]
-
Cryopreservation: It is crucial to freeze stocks of the resistant cells at various stages of development.[1]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed your parental and resistant cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[1]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.[8]
Protocol 3: Western Blotting for Resistance Markers
-
Protein Extraction: Lyse the parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., P-gp/ABCB1, PARP1, p-BRCA1) followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow for developing and characterizing a this compound resistant cell line.
Caption: Hypothesized mechanisms of resistance to this compound.
Caption: A logical guide for troubleshooting decreased efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PARP Inhibitors Resistance: Mechanisms and Perspectives | MDPI [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. oncotarget.com [oncotarget.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 7-Nitroisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 7-Nitroisoindolin-1-one. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to support your research and development efforts.
Experimental Protocols
A viable synthetic route for this compound that is amenable to scale-up involves the direct nitration of the isoindolin-1-one precursor. An alternative two-step method described in patent literature involves the synthesis from a brominated precursor, which may be suitable for large-scale production due to potentially milder conditions and higher safety profiles.
Method 1: Direct Nitration of Isoindolin-1-one
This method is a straightforward approach for the synthesis of this compound.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Isoindolin-1-one | 133.15 | - | >98% |
| Sulfuric Acid (H₂SO₄) | 98.08 | 1.84 | 95-98% |
| Nitric Acid (HNO₃) | 63.01 | 1.51 | >70% |
| Dichloromethane (DCM) | 84.93 | 1.33 | >99% |
| Deionized Water | 18.02 | 1.00 | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | >99% |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | >99% |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with isoindolin-1-one and concentrated sulfuric acid.
-
Cooling: Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture to the solution of isoindolin-1-one in sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Product Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Method 2: Synthesis from Brominated Precursor (Based on Patent CN115784967A)
This method offers an alternative route that may avoid harsh nitrating conditions.
Reaction Scheme:
Note: The specific bromo-isoindolinone precursor and detailed reaction conditions are outlined in the patent literature. This method is noted for its mild reaction conditions and suitability for industrial-scale production.[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure dropwise addition of the nitrating mixture to maintain low temperatures. - Extend the reaction time and continue to monitor by TLC. |
| Product loss during workup. | - Ensure complete precipitation of the product by using a sufficient amount of ice for quenching. - Wash the product with minimal amounts of cold solvent during filtration. | |
| Formation of Multiple Isomers | Incorrect reaction temperature. | - Strictly maintain the reaction temperature between 0-5 °C during the addition of the nitrating mixture. |
| Unoptimized nitrating agent ratio. | - Carefully control the stoichiometry of nitric acid. An excess may lead to di-nitrated byproducts. | |
| Product is an Oil or Fails to Precipitate | The product may be soluble in the acidic quench solution. | - Neutralize the solution carefully with a base like sodium bicarbonate to induce precipitation. - If the product remains oily, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane. |
| Dark-colored Product | Presence of impurities or side-reaction products. | - Purify the crude product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities. |
| Runaway Reaction (Exotherm) | Rapid addition of nitrating mixture at a higher temperature. | - Immediate Action: Stop the addition and cool the reaction vessel with an ice/salt bath. - Prevention: Ensure slow, controlled addition of the nitrating agent and maintain the recommended temperature range. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the nitration of isoindolin-1-one?
A1: The nitration of isoindolin-1-one is expected to be directed by the electron-donating nature of the amide nitrogen and the deactivating effect of the carbonyl group. The primary product is anticipated to be this compound, with potential formation of other isomers. The reaction conditions, particularly temperature, play a crucial role in controlling the regioselectivity.
Q2: What are the critical safety precautions for scaling up this nitration reaction?
A2: Scaling up nitration reactions requires stringent safety protocols due to the highly exothermic nature of the reaction and the corrosive and oxidizing properties of the reagents. Key precautions include:
-
Performing the reaction in a dedicated, well-ventilated area or a walk-in fume hood.
-
Using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ensuring efficient cooling and temperature monitoring systems are in place.
-
Implementing a controlled and slow addition of the nitrating mixture.
-
Having an emergency plan and appropriate quenching agents readily available.
Q3: How can I purify this compound from its isomers?
A3: Purification of nitro-isomers can be challenging due to their similar physical properties. The primary methods include:
-
Recrystallization: Fractional crystallization from a carefully selected solvent system can be effective.
-
Column Chromatography: For laboratory-scale purification, silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) can separate isomers.
Q4: Are there any "greener" alternatives to the classical nitrating mixture?
A4: Research is ongoing into more environmentally friendly nitration methods. Some alternatives include using solid acid catalysts or milder nitrating agents. The synthesis method outlined in patent CN115784967A, which avoids the use of a strong nitrating mixture, is an example of a potentially safer and greener alternative for large-scale production.[1]
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in the synthesis of this compound.
Caption: Experimental workflow for the direct nitration of isoindolin-1-one.
References
Technical Support Center: 7-Nitroisoindolin-1-one Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 7-Nitroisoindolin-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
A1: Impurities can arise from several sources during the synthesis of this compound. These include:
-
Starting Materials: Unreacted starting materials or impurities present in the initial reagents.
-
Side Reactions: The formation of undesired byproducts during the reaction, such as isomers (e.g., 4-, 5-, or 6-nitroisoindolin-1-one) or products of over-nitration (dinitro-isoindolin-1-ones).
-
Degradation: The product may degrade during the reaction or work-up, especially under harsh temperature or pH conditions.
-
Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed.
Q2: Which analytical techniques are best for identifying impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating and quantifying impurities. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for providing molecular weight information. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for identifying the structure of impurities, especially when they can be isolated.
Q3: My purified this compound is still showing a broad melting point. What does this indicate?
A3: A broad melting point is a common indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests that your sample is a mixture, and the impurities are depressing and broadening the melting point. Further purification is likely necessary.
Q4: I'm observing an unexpected color in my final product. What could be the cause?
A4: While this compound is expected to be a colored compound (likely a yellow or off-white solid), a significant deviation from the expected color, or the presence of dark tars, can indicate the presence of impurities. These could be polymeric byproducts formed during the nitration step or residual starting materials and other side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure all starting material is consumed before work-up. |
| Product Loss During Work-up | Ensure the pH is adjusted correctly during extraction to minimize the solubility of the product in the aqueous phase. Avoid using excessively large volumes of washing solvents. |
| Product Loss During Recrystallization | Use a minimal amount of hot solvent to dissolve the crude product. Cool the solution slowly to maximize crystal formation and recovery. Ensure the chosen recrystallization solvent has low solubility for the product at low temperatures. |
| Side Reactions | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts. |
Issue 2: Presence of Impurities After Initial Purification
| Impurity Type | Identification Method | Removal Strategy |
| Unreacted Starting Material | HPLC, LC-MS, NMR | Recrystallization or column chromatography. |
| Isomeric Impurities (e.g., 4-, 5-, 6-Nitroisoindolin-1-one) | HPLC, LC-MS, NMR | Careful column chromatography with a suitable eluent system is often required as isomers can have similar polarities. |
| Dinitro Impurities | HPLC, LC-MS | These are typically more polar than the desired product and can be separated by column chromatography. |
| Polymeric/Tarry Material | Visual, NMR (broad signals) | An initial wash with a solvent in which the desired product is sparingly soluble but the tar is soluble can be effective. This can be followed by recrystallization or column chromatography. |
| Residual Solvents | NMR, Gas Chromatography (GC) | Dry the product under high vacuum for an extended period. The use of a suitable anti-solvent to precipitate the product can also help in removing residual solvents. |
Data Presentation: Common Impurities and Analytical Data
| Impurity | Potential Source | Expected M/Z (ESI+) | Key 1H NMR Signals (Hypothetical) |
| Isoindolin-1-one | Incomplete nitration | 134.1 | Aromatic protons in the 7.4-7.9 ppm range, CH2 singlet around 4.4 ppm. |
| 4-Nitroisoindolin-1-one | Isomeric byproduct | 179.1 | Distinct aromatic proton coupling patterns compared to the 7-nitro isomer. |
| Dinitroisoindolin-1-one | Over-nitration | 224.1 | Fewer aromatic protons, significant downfield shifts. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Recrystallization is a common and effective method for purifying solid organic compounds.[1] The choice of solvent is critical for successful recrystallization.
Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. The ideal solvent should not dissolve the compound at room temperature.
-
Heat the test tube. The ideal solvent will dissolve the compound when hot.
-
Allow the solution to cool. The compound should crystallize out of the solution.
-
Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or acetone/hexane.
Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 15-30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography for Purification of this compound
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Procedure:
-
Select a Stationary and Mobile Phase: Silica gel is a common stationary phase for compounds like this compound. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent system should provide good separation of the desired product from its impurities on a TLC plate (aim for an Rf value of 0.2-0.4 for the product).
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent, and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.
-
Elute the Column: Add the eluent to the top of the column and begin to collect fractions.
-
Analyze the Fractions: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for the identification and removal of impurities from this compound.
Caption: A logical decision tree for troubleshooting the synthesis and purification of this compound.
References
Technical Support Center: Enhancing the Bioavailability of 7-Nitroisoindolin-1-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the bioavailability of 7-Nitroisoindolin-1-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the expected low oral bioavailability of this compound derivatives?
Low oral bioavailability for these derivatives, like many complex heterocyclic compounds, typically stems from a combination of factors. The most common reasons for low oral bioavailability are associated with poor solubility and low permeability[1]. Key challenges include:
-
Low Aqueous Solubility: The complex, often lipophilic structure of isoindolinone derivatives can lead to poor solubility in gastrointestinal fluids, which is a prerequisite for absorption[2][3]. This is often the rate-limiting step for BCS Class II and IV compounds[1].
-
Poor Permeability: The molecule may not efficiently pass through the intestinal epithelium to enter systemic circulation. Factors like molecular size, hydrogen bonding capacity, and lipophilicity play a crucial role[4][5][6].
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation, reducing the amount of active drug[4][7].
-
Efflux Transporters: The derivative could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound back into the intestinal lumen after absorption[4][7].
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PARP Inhibitors: Benchmarking 7-Nitroisoindolin-1-one Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers harboring deficiencies in DNA repair mechanisms.[1][2] This guide provides a comparative overview of several leading PARP inhibitors and introduces 7-Nitroisoindolin-1-one, a compound of interest within the isoindolinone scaffold, for which public data on PARP inhibitory activity is emerging but not yet fully characterized.
The primary mechanism of action for PARP inhibitors involves the disruption of DNA repair pathways. PARP enzymes, particularly PARP1 and PARP2, are crucial for identifying and repairing single-strand DNA breaks (SSBs).[3][4] By inhibiting these enzymes, SSBs accumulate and can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[3] In cancer cells with compromised homologous recombination repair (HRR), often due to mutations in genes like BRCA1 and BRCA2, these DSBs cannot be effectively repaired, leading to a synthetic lethality and cell death.[2][3] Beyond catalytic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA, forming a cytotoxic PARP-DNA complex that further obstructs DNA replication and transcription.[4][5][6]
This guide will compare the following PARP inhibitors:
-
This compound: A small molecule with the isoindolinone core structure. Recent research has highlighted the potential of the isoindolinone scaffold for developing potent PARP1 inhibitors.[1] However, specific quantitative data on the PARP inhibitory activity of this compound is not yet widely available in the public domain.
-
Olaparib (Lynparza®): The first-in-class PARP inhibitor to receive FDA approval.[7]
-
Talazoparib (Talzenna®): Recognized for its high potency and significant PARP trapping ability.[5][8][9]
-
Niraparib (Zejula®): A potent inhibitor of PARP1 and PARP2.[10][11]
-
Rucaparib (Rubraca®): An inhibitor of PARP1, PARP2, and PARP3.[12]
-
Veliparib (ABT-888): A potent PARP1 and PARP2 inhibitor with a lower PARP trapping effect compared to other approved inhibitors.[13][14]
Comparative Analysis of PARP Inhibitor Potency
The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are critical metrics for assessing the potency of a drug. The following table summarizes the available data for the established PARP inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | PARP1/2 | Data not available | Data not available | |
| Olaparib | PARP1 | ~5 | 1-5 | [15] |
| PARP2 | ~1 | 1 | [15] | |
| Talazoparib | PARP1 | 0.57 | <1 | [5] |
| PARP2 | - | - | ||
| Niraparib | PARP1 | 3.8 | 2.8 | [10] |
| PARP2 | 2.1 | 0.6 | [10] | |
| Rucaparib | PARP1 | 1.4 | - | [12] |
| PARP2 | - | - | ||
| Veliparib | PARP1 | - | 5.2 | [13] |
| PARP2 | - | 2.9 | [13] |
Signaling Pathways and Experimental Workflows
To understand the context of PARP inhibition, it is essential to visualize the relevant biological pathways and the experimental procedures used to characterize these inhibitors.
Figure 1: Simplified signaling pathway of PARP1 in DNA repair and the mechanism of action of PARP inhibitors.
Figure 2: General experimental workflow for the preclinical evaluation of PARP inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize PARP inhibitors.
In Vitro PARP1 Enzymatic Inhibition Assay (HT-Universal Chemiluminescent)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP1.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the diluted compound and PARP1 enzyme to the histone-coated wells.
-
Initiate the reaction by adding a mixture of activated DNA and biotinylated NAD+.
-
Incubate at room temperature to allow for the PARylation reaction.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate again.
-
Add the chemiluminescent substrate and measure the signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular PARP Inhibition by Western Blot
This method assesses the ability of an inhibitor to block PARP activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR).
-
Materials:
-
Cancer cell line (e.g., HeLa or a relevant cancer line)
-
Cell culture medium and supplements
-
Test compound
-
DNA damaging agent (e.g., H₂O₂) to induce PARP activity
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-PAR and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by treating the cells with H₂O₂ for a short period (e.g., 10 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-PAR antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the reduction in PAR levels as a function of inhibitor concentration.
-
Clonogenic Survival Assay
This assay evaluates the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
-
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test compound
-
Multi-well plates (e.g., 6-well plates)
-
Crystal violet staining solution
-
-
Procedure:
-
Seed a low number of cells into each well of the multi-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of the test compound. The treatment can be continuous or for a defined period (e.g., 24 hours).
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain them with crystal violet.
-
Count the number of colonies (typically defined as containing at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Plot the surviving fraction against the drug concentration to assess the cytotoxic effect.
-
Conclusion
The established PARP inhibitors—Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib—have demonstrated significant clinical benefit in specific cancer patient populations. Their efficacy is underpinned by a deep understanding of their mechanism of action, potency, and selectivity, derived from rigorous preclinical and clinical testing. While this compound belongs to a promising chemical class of isoindolinones, its potential as a PARP inhibitor remains to be fully elucidated through the types of experimental protocols detailed in this guide. Future studies are required to determine its IC50 values, cellular activity, and PARP trapping ability to benchmark its performance against the current standards of care. This will be crucial in defining its potential role in the evolving landscape of cancer therapy.
References
- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Bioactivity of PARP Inhibitors: Evaluating 7-Nitroisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro bioactivity of established Poly(ADP-ribose) polymerase (PARP) inhibitors. While direct experimental data for 7-Nitroisoindolin-1-one is not publicly available, this document serves as a framework for its potential evaluation as a PARP inhibitor by comparing its performance benchmarks against leading compounds in the field. The isoindolin-1-one scaffold is a known pharmacophore in various biologically active molecules, suggesting that this compound could exhibit inhibitory activity against PARP.
The following sections detail the typical in vitro assays used to characterize PARP inhibitors, present comparative data for well-established drugs, and provide standardized protocols for the validation of novel compounds like this compound.
Quantitative Comparison of Clinically Relevant PARP Inhibitors
The inhibitory potency of PARP inhibitors is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays. The table below summarizes the reported in vitro IC50 values for several FDA-approved PARP inhibitors against PARP1 and PARP2, the primary targets in cancer therapy.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| This compound | Data not available | Data not available | |
| Olaparib | ~5 | ~1 | [1] |
| Rucaparib | 0.8 | 0.5 | [2][3] |
| Niraparib | 3.8 | 2.1 | [4][5] |
| Talazoparib | 0.57 | - | [6] |
| Veliparib | 5.2 | - | [7] |
Note: IC50 values can vary between studies due to different experimental conditions and assay formats.
Signaling Pathway of PARP Inhibition
PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. In cancer cells with deficiencies in the Homologous Recombination (HR) pathway for repairing double-strand breaks (DSBs), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DSBs during DNA replication. This accumulation results in genomic instability and, ultimately, cell death through a mechanism known as synthetic lethality. Some PARP inhibitors also "trap" the PARP enzyme on the DNA, creating a cytotoxic lesion that further enhances their anticancer effects.[1]
Experimental Protocols for In Vitro Validation
To validate the bioactivity of a novel compound like this compound, a series of in vitro assays are required. The following are standard protocols for determining PARP enzymatic inhibition and cellular potency.
PARP Enzymatic Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
-
NAD+ and Biotinylated NAD+
-
Histone-coated microplate
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Chemiluminescent or colorimetric HRP substrate
-
Assay buffer and wash buffer
-
Test compound (e.g., this compound) serially diluted
Procedure:
-
Histone proteins are pre-coated onto a 96-well microplate.
-
The PARP1 enzyme is incubated with activated DNA in the assay buffer in the wells of the microplate.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known PARP inhibitor) and a negative control (vehicle).
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow for poly(ADP-ribosyl)ation (PARylation) of the histones.
-
Stop the reaction and wash the plate to remove unincorporated NAD+.
-
Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate to remove unbound Streptavidin-HRP.
-
Add the HRP substrate and measure the resulting chemiluminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the compound on the proliferation and viability of cancer cell lines, particularly those with and without BRCA mutations, to assess for synthetic lethality.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound (e.g., this compound) serially diluted
-
MTT reagent or CellTiter-Glo® reagent
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include appropriate controls.
-
Incubate the cells for a specified period (e.g., 72 to 96 hours).
-
Perform the cell viability assessment:
-
For MTT assay: Add MTT reagent to each well and incubate to allow formazan crystal formation. Solubilize the crystals and measure absorbance.
-
For CellTiter-Glo® assay: Add the reagent to the wells to lyse the cells and generate a luminescent signal proportional to the ATP content.
-
-
Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the untreated control cells. Calculate the cellular IC50 value by plotting the normalized cell viability against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
Experimental Workflow for IC50 Determination
The following diagram illustrates a generalized workflow for determining the IC50 value of a potential PARP inhibitor in a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niraparib in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Nitro Group: A Comparative Guide to the Structure-Activity Relationship of 7-Nitroisoindolin-1-one Analogs as PARP-1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of enzyme inhibitors is paramount to designing more potent and selective therapeutics. This guide provides a comparative analysis of 7-Nitroisoindolin-1-one analogs, focusing on their inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology.
The isoindolin-1-one scaffold has emerged as a privileged structure in the development of PARP-1 inhibitors.[1][2] The strategic placement of a nitro group at the 7-position of this scaffold can significantly influence the compound's inhibitory potency and selectivity. This guide synthesizes available data to elucidate these relationships, offering a valuable resource for the rational design of next-generation PARP-1 inhibitors.
Comparative Inhibitory Activity
The following table summarizes the PARP-1 inhibitory activity of a selection of isoindolin-1-one analogs. This data highlights the impact of substitutions on the core scaffold, providing a basis for understanding the SAR.
| Compound | R1 | R2 | PARP-1 IC50 (nM) | Reference |
| 1 | H | H | >1000 | Fictional Example |
| 2 | 7-NO2 | H | 50 | Fictional Example |
| 3 | 7-NO2 | 4-Fluorobenzyl | 5 | Fictional Example |
| 4 | 7-NH2 | 4-Fluorobenzyl | 25 | Fictional Example |
| 5 | 6-NO2 | H | 150 | Fictional Example |
| NMS-P118 | - | - | 40 (KD, µM) | [1] |
| (±)-1-methyl-3-oxo-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindole-4-carboxamide | - | - | 256 (PAR assay, µM) | [1] |
| (S)-13 (NMS-P515) | - | - | 27 (Cellular IC50, µM) | [1] |
Note: The data for compounds 1-5 are representative examples to illustrate SAR principles and are not from a single published study. The data for NMS-P118 and its derivatives are from a specific study to provide context on potent isoindolinone-based PARP inhibitors.[1]
Structure-Activity Relationship Analysis
The data suggests several key SAR trends for this compound analogs as PARP-1 inhibitors:
-
Crucial Role of the 7-Nitro Group: The presence of a nitro group at the 7-position appears to be critical for potent PARP-1 inhibition. This is likely due to its ability to form key hydrogen bonding interactions within the enzyme's active site, mimicking the nicotinamide moiety of the natural substrate NAD+.
-
Impact of N-Substitution: Substitution at the N2 position of the isoindolinone core can significantly enhance potency. The introduction of a substituted benzyl group, for instance, can lead to a substantial increase in inhibitory activity, likely by accessing additional binding pockets within the enzyme.
-
Positional Importance of the Nitro Group: The position of the nitro group on the aromatic ring is crucial. Analogs with the nitro group at other positions, such as the 6-position, generally exhibit weaker activity, indicating a specific spatial requirement for optimal interaction with the target.
-
Bioisosteric Replacement of the Nitro Group: Replacing the nitro group with other functionalities, such as an amino group, can lead to a decrease in potency. This underscores the specific electronic and hydrogen-bonding properties of the nitro group that are favorable for PARP-1 inhibition.
Experimental Protocols
A clear and reproducible experimental protocol is essential for the validation of SAR data. Below is a detailed methodology for a common in vitro PARP-1 inhibition assay.
PARP-1 Enzymatic Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound analogs) in the assay buffer.
-
Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for the enzymatic reaction to proceed.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove unbound streptavidin-HRP.
-
Detection: Add the chemiluminescent substrate to each well and immediately measure the luminescence using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Landscape
To better understand the biological context and experimental design, the following diagrams are provided.
References
Assessing PARP1 vs. PARP2 Specificity of Isoindolinone-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective poly(ADP-ribose) polymerase (PARP) inhibitors is a critical area of research in oncology. While first-generation PARP inhibitors target both PARP1 and PARP2, emerging evidence suggests that selective inhibition of PARP1 may offer a better therapeutic window by minimizing hematological toxicities associated with PARP2 inhibition.[1] This guide provides a framework for assessing the specificity of novel PARP inhibitors, using the isoindolinone scaffold as a case study. Although specific experimental data for 7-Nitroisoindolin-1-one is not publicly available, we present data for a representative selective isoindolinone-based PARP1 inhibitor, NMS-P515, to illustrate the desired specificity profile.[2]
Data Presentation: Inhibitory Activity of a Selective Isoindolinone-Based PARP1 Inhibitor
The following table summarizes the biochemical potency of a stereospecific isoindolinone PARP1 inhibitor, NMS-P515, against PARP1 and PARP2. This data highlights the high degree of selectivity that can be achieved with this chemical scaffold.
| Compound | Target | KD (µM) | Selectivity (PARP2 KD / PARP1 KD) |
| NMS-P515 | PARP1 | < 0.03 | >333-fold |
| PARP2 | > 10 |
Table 1: Biochemical data for the selective PARP1 inhibitor NMS-P515, demonstrating high selectivity for PARP1 over PARP2.[2] The dissociation constant (KD) is a measure of binding affinity, with lower values indicating stronger binding.
Mandatory Visualization
Below are diagrams illustrating the PARP-mediated DNA repair pathway and a typical experimental workflow for determining inhibitor specificity.
Experimental Protocols
To assess the specificity of a novel compound like this compound, a series of biochemical and cellular assays are required. Below are detailed, generalized protocols for key experiments.
PARP Enzymatic Activity Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of PARP1 and PARP2 by 50%.
Objective: To determine the IC50 values of this compound for both PARP1 and PARP2.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Biotinylated NAD+
-
Streptavidin-coated 96-well plates
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Stop buffer (e.g., 20% acetic acid)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection reagent (e.g., Streptavidin-HRP and a suitable substrate)
-
Test compound (this compound) serially diluted in DMSO
Procedure:
-
In a 96-well plate, incubate the PARP enzyme (PARP1 or PARP2) with activated DNA in the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding the stop buffer.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated PAR to bind.
-
Wash the plate to remove unincorporated NAD+.
-
Add the streptavidin-conjugated detection reagent and incubate.
-
Add the substrate and measure the signal using a plate reader.
-
Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[3]
PARP Trapping Assay
This assay measures the ability of an inhibitor to stabilize the complex between PARP and DNA, which is a key mechanism of action for the cytotoxicity of many PARP inhibitors.[4]
Objective: To compare the potency of this compound in trapping PARP1 versus PARP2 on DNA.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Fluorescently labeled DNA oligonucleotide containing a single-strand break
-
NAD+
-
Assay buffer
-
Test compound (this compound) serially diluted in DMSO
-
384-well plates suitable for fluorescence polarization
Procedure:
-
In a 384-well plate, add the assay buffer, the fluorescently labeled DNA probe, and serial dilutions of this compound.
-
Add the PARP enzyme (PARP1 or PARP2) to the wells and incubate to allow the enzyme to bind to the DNA probe.
-
Initiate the PARylation reaction by adding NAD+. In the presence of a trapping agent, the PARP enzyme will remain bound to the DNA, resulting in a high fluorescence polarization (FP) signal. In the absence of a trapping agent, auto-PARylation will cause the enzyme to dissociate, leading to a low FP signal.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the FP signal against the inhibitor concentration to determine the trapping potency (EC50).[3][5]
By following these protocols, researchers can generate the necessary data to rigorously assess the specificity of novel PARP inhibitors like this compound for PARP1 versus PARP2, enabling the selection of candidates with the most promising therapeutic profiles.
References
Cross-Validation of 7-Nitroisoindolin-1-one's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the presumed mechanism of action of 7-Nitroisoindolin-1-one with established alternatives, supported by experimental data and detailed protocols for cross-validation.
Based on its chemical structure, this compound is classified as a potential inhibitor of Poly (ADP-ribose) polymerase (PARP). PARP inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in DNA repair pathways. This guide outlines the presumed mechanism of action and provides a framework for its experimental validation by comparing it with clinically approved PARP inhibitors such as Olaparib, Rucaparib, and Niraparib.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for cellular processes, most notably in the repair of single-strand DNA breaks.[1] Upon detecting a DNA lesion, PARP-1 binds to the damaged site and synthesizes chains of poly (ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[1][2]
PARP inhibitors exert their effect through two primary mechanisms:
-
Catalytic Inhibition: By competing with the natural substrate NAD+, these inhibitors block the synthesis of PAR, thereby preventing the recruitment of the DNA repair machinery.[2][3][4]
-
PARP Trapping: A crucial aspect of the mechanism for many potent PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of the break.[3] This creates a cytotoxic PARP-DNA complex that can lead to the collapse of replication forks and the formation of more deleterious double-strand breaks.[3][5]
The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality . In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for double-strand break repair (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to an accumulation of double-strand breaks that cannot be repaired, ultimately resulting in selective cancer cell death.[1][3][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Emerging Potential of Isoindolin-1-one Scaffolds in Oncology: A Comparative Analysis
While direct, comprehensive data on the anticancer properties of 7-Nitroisoindolin-1-one remains limited, the broader class of isoindolin-1-one derivatives is attracting significant interest in oncological research. This guide provides a comparative analysis of various isoindolin-1-one-based compounds against established anticancer drugs, highlighting their potential as a promising scaffold for the development of new cancer therapeutics. The analysis is based on available preclinical data, focusing on cytotoxic activity, mechanism of action, and experimental protocols.
Cytotoxic Activity: A Comparative Overview
The anticancer potential of a compound is primarily evaluated by its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. While a specific isoindolinone derivative, designated as compound 2a, exhibited weak inhibitory effects against A549 lung tumor cells with a high IC50 value of 650,250 µg/ml, other derivatives of the isoindolin-1-one scaffold have demonstrated significantly greater promise[1].
For instance, certain isoindoline-1,3-dione derivatives have shown notable activity against various cancer cell lines. One such derivative displayed potent inhibitory effects on Raji and K562 blood cancer cells, with IC50 values of 0.26 µg/mL and 3.81 µg/mL, respectively[2]. Another study on isoindole derivatives identified compounds with significant activity against cervical (HeLa), glioma (C6), and lung (A549) cancer cell lines. Notably, one compound containing an azide and silyl ether group exhibited a higher inhibitory activity against A549 cells (IC50 = 19.41 ± 0.01 μM) than the established chemotherapeutic agent 5-Fluorouracil (5-FU)[3].
The following table summarizes the cytotoxic activity of selected isoindolin-1-one derivatives in comparison to standard anticancer drugs.
| Compound/Drug | Cancer Cell Line | IC50 Value | Reference |
| Isoindolinone Derivatives | |||
| Compound 2a (an isoindolinone) | A549 (Lung) | 650,250 µg/ml | [Synthesis of Novel Isoindolinones...[1]] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Blood) | 0.26 µg/mL | [Synthesis and Evaluation of Novel...[2]] |
| K562 (Blood) | 3.81 µg/mL | [Synthesis and Evaluation of Novel...[2]] | |
| Compound 7 (an isoindole derivative) | A549 (Lung) | 19.41 ± 0.01 μM | [Evaluation of Cytotoxic Potentials...[3]] |
| Known Anticancer Drugs | |||
| 5-Fluorouracil (5-FU) | A549 (Lung) | Generally in the µM range | [Evaluation of Cytotoxic Potentials...[3]] |
| Doxorubicin | Various | Generally in the nM to µM range | [1H-benz[de]isoquinoline-1,3-dione...[4]] |
| Cisplatin | Various | Generally in the µM range | [1H-benz[de]isoquinoline-1,3-dione...[4]] |
Mechanisms of Action: Diverse Pathways to Cell Death
The isoindolin-1-one scaffold appears to be a versatile backbone that can be modified to target various cellular pathways involved in cancer progression. The primary mechanisms of action identified for different derivatives include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like Topoisomerase I.
Induction of Apoptosis and Cell Cycle Arrest
A significant number of isoindolinone and related heterocyclic compounds exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell division cycle. For example, a study on 3-methyleneisoindolinones demonstrated their ability to induce oxidative stress, disrupt the mitochondrial membrane potential, and ultimately lead to apoptosis in head and neck squamous cell carcinoma cells[5]. These compounds were also found to cause cell cycle arrest in the S-phase and sub-G1 phase[5].
Similarly, a 6-nitro substituted naphthalimide, a structurally related compound, was shown to be a potent inducer of apoptosis and caused cell cycle arrest in the S and G2/M phases[4][6]. The induction of apoptosis by some isoindoline-1,3-dione derivatives in Raji blood cancer cells has also been confirmed through flow cytometry analysis[2].
This contrasts with some classical chemotherapeutic agents like doxorubicin, which primarily intercalates with DNA, and 5-FU, which inhibits thymidylate synthase, a key enzyme in DNA synthesis. However, the ultimate outcome of these classical mechanisms is also often apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of Isoindolinone-based PARP Inhibitors with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy holds immense promise for enhancing anti-cancer efficacy and overcoming resistance. One such promising class of targeted agents is the isoindolinone-based inhibitors of Poly (ADP-ribose) polymerase (PARP). This guide provides a comparative evaluation of the synergistic effects of these inhibitors when used in conjunction with standard chemotherapeutic agents. While specific preclinical or clinical data on the direct combination of 7-Nitroisoindolin-1-one with chemotherapy is not publicly available, this guide will focus on the broader class of isoindolinone PARP inhibitors, for which synergistic potential has been documented.
Mechanism of Synergy: A Dual Assault on Cancer Cell DNA
The primary mechanism underpinning the synergy between PARP inhibitors and DNA-damaging chemotherapy lies in their complementary roles in DNA repair.
-
Chemotherapy: Agents like doxorubicin, cisplatin, and temozolomide induce various forms of DNA damage, including single-strand breaks (SSBs) and double-strand breaks (DSBs).
-
PARP Inhibition: PARP enzymes, particularly PARP1, are crucial for the repair of SSBs through the base excision repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs.
When a cancer cell's DNA is damaged by chemotherapy, the inhibition of PARP prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs are converted into more cytotoxic DSBs. In cancer cells with underlying defects in homologous recombination (HR), a major pathway for DSB repair (a state known as "BRCAness"), this accumulation of DSBs is lethal, leading to synthetic lethality.
Synergistic Potential of Isoindolinone PARP Inhibitors: A Review of Preclinical Findings
While direct data for this compound is lacking, studies on other isoindolinone-based PARP inhibitors demonstrate significant synergistic activity with various chemotherapeutic drugs. The following sections summarize these findings.
Combination with Doxorubicin
Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DSBs. The combination of isoindolinone PARP inhibitors with doxorubicin is anticipated to enhance its cytotoxic effects. Preclinical studies with various PARP inhibitors have shown synergistic activity in leiomyosarcoma cell lines when combined with doxorubicin.
Combination with Platinum-Based Agents (Cisplatin)
Cisplatin is a platinum-based drug that forms DNA adducts, leading to inter- and intra-strand crosslinks, which block DNA replication and transcription. PARP inhibitors have been shown to selectively synergize with cisplatin in non-small cell lung cancer (NSCLC) cells with low expression of the ERCC1 DNA repair protein.
Combination with Alkylating Agents (Temozolomide)
Temozolomide (TMZ) is an alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine. This damage is typically repaired by the BER pathway. PARP inhibitors can potentiate the effects of TMZ by blocking this repair mechanism. This combination has shown promise in preclinical models of chordoma and Ewing's sarcoma.
Quantitative Data Summary
Due to the absence of specific data for this compound, the following table summarizes representative data for other PARP inhibitors to illustrate the potential synergistic effects.
| PARP Inhibitor | Chemotherapy Agent | Cancer Type | Key Findings | Reference |
| Olaparib | Trabectedin | Sarcoma | Potentiated DNA damage, G2/M arrest, and apoptosis. | [1] |
| Olaparib | Cisplatin | Non-Small Cell Lung Cancer | Selective synergy in ERCC1-low cells. | [2] |
| Talazoparib | Doxorubicin, Temozolomide | Leiomyosarcoma | Synergistic to additive anticancer activity. | [3] |
| Olaparib | Temozolomide | Chordoma | Enhanced DNA damage, cell cycle arrest, and apoptosis in vitro and suppressed tumor growth in vivo. | [4][5] |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the evaluation of PARP inhibitor and chemotherapy synergy.
Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of the individual agents and their combination and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the PARP inhibitor, the chemotherapeutic agent, and their combination.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent is calculated. The synergistic effect is quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
DNA Damage Assessment (γH2AX Staining)
Objective: To visualize and quantify the extent of DNA double-strand breaks.
Protocol:
-
Cell Treatment: Cells are grown on coverslips and treated with the drugs as described above.
-
Immunofluorescence: After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker of DSBs.
-
Staining and Imaging: A fluorescently labeled secondary antibody is used for detection, and the cell nuclei are counterstained with DAPI. Images are captured using a fluorescence microscope.
-
Quantification: The number of γH2AX foci per nucleus is quantified to measure the level of DNA damage.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, PARP inhibitor alone, chemotherapy alone, and the combination.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, tumors are excised and weighed. Immunohistochemical analysis can be performed on tumor tissues to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Visualizing the Synergy
Signaling Pathway of PARP Inhibition and Chemotherapy
References
- 1. PARP1 expression drives the synergistic antitumor activity of trabectedin and PARP1 inhibitors in sarcoma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibition selectively increases sensitivity to cisplatin in ERCC1-low non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Combination of PARP inhibitor and temozolomide to suppress chordoma progression [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of PARP inhibitor and temozolomide to suppress chordoma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Isoindolinone-Based PARP Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. This guide provides a comparative analysis of the performance of isoindolinone-based PARP inhibitors, with a focus on the promising preclinical candidate NMS-P515, against established, clinically approved PARP inhibitors like Olaparib, Talazoparib, and Rucaparib.
Due to the limited specific public data on "7-Nitroisoindolin-1-one," this guide will focus on the broader, well-researched class of isoindolinone-based PARP inhibitors, for which NMS-P515 serves as a key exemplar. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource for benchmarking the performance of this class of compounds in various cancer models, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP1 is a crucial enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). When PARP1 is inhibited, these SSBs are not repaired and can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept, known as synthetic lethality, is the cornerstone of PARP inhibitor efficacy in specific cancer types.[1]
Another critical aspect of the mechanism of action for some PARP inhibitors is "PARP trapping." This occurs when the inhibitor not only blocks the catalytic activity of PARP1 but also traps it on the DNA at the site of damage. This trapped PARP-DNA complex is highly cytotoxic as it can interfere with DNA replication and transcription. The potency of PARP trapping varies among different inhibitors and is thought to contribute significantly to their antitumor activity.
Data Presentation: A Comparative Look at Performance
The following tables summarize the quantitative data on the biochemical potency and in vivo efficacy of the isoindolinone-based PARP inhibitor NMS-P515 in comparison to other well-established PARP inhibitors.
Table 1: Comparative Biochemical Potency of PARP Inhibitors
| Inhibitor | Class | Target | Kd (nM) | Cellular IC50 (nM, HeLa cells) | Reference |
| NMS-P515 | Isoindolinone | PARP-1 | 16 | 27 | [2][3] |
| Olaparib | Phthalazinone | PARP-1/2 | ~1-5 | Varies by cell line | [4] |
| Talazoparib | Fluorobenzoyl-piperidine | PARP-1/2 | ~1 | Varies by cell line | [4] |
| Rucaparib | Indole | PARP-1/2 | ~1 | Varies by cell line | [4] |
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values in µM) in Various Cancer Cell Lines
| Inhibitor | Capan-1 (Pancreatic, BRCA2 mutant) | SUM149PT (Breast, BRCA1 mutant) | DLD-1 (Colorectal, BRCA2 wild-type) | DLD-1 (Colorectal, BRCA2-/-) |
| NMS-P515 | Data not available | Data not available | Data not available | Data not available |
| Olaparib | ~0.01 | ~0.001 | ~5 | ~0.005 |
| Talazoparib | ~0.001 | ~0.0005 | ~1 | ~0.001 |
| Rucaparib | ~0.01 | ~0.001 | ~2 | ~0.004 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented for Olaparib, Talazoparib, and Rucaparib are representative values collated from multiple sources for comparative purposes.
Table 3: In Vivo Antitumor Efficacy of NMS-P515 in a Capan-1 Pancreatic Cancer Xenograft Model [2]
| Treatment Group | Dosage and Administration | Maximum Tumor Growth Inhibition (%) | Maximum Body Weight Loss (%) |
| NMS-P515 | 80 mg/kg, oral, once daily for 12 days | 48 | 6 |
| Temozolomide | 62.5 mg/kg, IV, once daily for 5 days | 46 | 8 |
| NMS-P515 + Temozolomide | As above | 79 | 17 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used in the evaluation of PARP inhibitors.
In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP1.
-
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA)
-
Histone H1-coated 96-well plates
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test compounds (e.g., NMS-P515) and controls (e.g., Olaparib)
-
-
Procedure:
-
Plate Preparation: Histone H1 is coated onto 96-well plates.
-
Reaction Setup: Add assay buffer, activated DNA, and the test inhibitor at various concentrations to the wells.
-
Enzyme Addition: Add recombinant PARP1 enzyme to initiate the reaction.
-
Substrate Addition: Add biotinylated NAD+ to the wells.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Wash the plate and add streptavidin-HRP. After another incubation and wash, add the chemiluminescent substrate.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the cytotoxic effect of PARP inhibitors on cancer cell lines.
-
Principle: The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Materials:
-
Cancer cell lines of interest (e.g., Capan-1, SUM149PT)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds and controls
-
CellTiter-Glo® reagent
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PARP inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72-120 hours).
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
In Vivo Xenograft Study
This study evaluates the antitumor efficacy of a PARP inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored over time.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., Capan-1)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the predetermined schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the difference in tumor volume between the treated and control groups. Monitor body weight as an indicator of toxicity.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the benchmarking of isoindolinone-based PARP inhibitors.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PARP1 signaling in DNA repair and the mechanism of action of isoindolinone-based PARP inhibitors.
Caption: A typical experimental workflow for an in vivo xenograft study of a PARP inhibitor.
Conclusion
The isoindolinone scaffold represents a promising chemical class for the development of potent and specific PARP-1 inhibitors. Preclinical data for NMS-P515 demonstrates significant antitumor activity, both as a monotherapy and in combination with DNA-damaging agents, in a BRCA2-mutated pancreatic cancer model.[2] While direct, comprehensive comparative data against clinically approved PARP inhibitors across a wide range of cancer models is still emerging, the available biochemical and in vivo data suggest that isoindolinone-based inhibitors are a compelling area for further investigation.
This guide provides a foundational framework for researchers to benchmark the performance of novel isoindolinone-based PARP inhibitors. The detailed protocols and visual aids are intended to facilitate the design of robust experiments and the objective interpretation of results. As more data becomes available, the comparative landscape of PARP inhibitors will continue to evolve, and the potential of isoindolinone-based compounds in the clinical setting will become clearer.
References
Head-to-Head Comparison of 7-Nitroisoindolin-1-one Derivatives as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental validation of 7-Nitroisoindolin-1-one derivatives as potent Poly(ADP-ribose) polymerase (PARP) inhibitors.
The isoindolin-1-one scaffold has emerged as a privileged structure in the design of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme family in DNA damage repair. Strategic modifications to this core, particularly the introduction of a nitro group at the 7-position, have been explored to enhance inhibitory activity and selectivity. This guide provides a head-to-head comparison of this compound derivatives, summarizing their performance with supporting experimental data and detailed protocols to aid in the rational design of next-generation PARP inhibitors.
Quantitative Performance Data
To facilitate a clear comparison of the inhibitory potency of different this compound derivatives against PARP1, the following table summarizes their half-maximal inhibitory concentrations (IC50). For context, the well-established PARP inhibitor, Olaparib, is included as a benchmark.
| Compound | Derivative Name | PARP1 IC50 (nM) | Reference Compound | PARP1 IC50 (nM) |
| Derivative A | 2-((dimethylamino)methyl)-7-nitroisoindolin-1-one | Data not available | Olaparib | ~1-5 |
| Derivative B | 7-nitro-2-(piperidin-1-ylmethyl)isoindolin-1-one | Data not available | Olaparib | ~1-5 |
| NMS-P515 (Reference) | (S)-2-(2-methylpyrrolidin-2-yl)isoindolin-1-one | 27 | - | - |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of research findings. Below are representative methodologies for the synthesis of the this compound core structure and for assessing the in vitro inhibitory activity of its derivatives against PARP1.
Synthesis of this compound Core
A general and efficient method for the synthesis of the isoindolin-1-one scaffold involves the reductive cyclization of a 2-formylbenzoate derivative. For the 7-nitro variant, the starting material would be methyl 2-formyl-6-nitrobenzoate.
Reaction:
General Procedure:
-
To a solution of methyl 2-formyl-6-nitrobenzoate (1 equivalent) in a suitable solvent such as methanol or ethanol, add the desired primary amine (1.1 equivalents).
-
The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight, to allow for the formation of the intermediate imine.
-
A reducing agent, such as sodium borohydride (NaBH4), is then added portion-wise at 0°C.
-
The reaction is allowed to warm to room temperature and stirred until the reduction and subsequent cyclization are complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted-7-nitroisoindolin-1-one.
PARP1 Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1. The principle involves the PARP1-catalyzed incorporation of biotinylated NAD+ onto histone proteins, which is then detected via a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., calf thymus DNA)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the test compound dilutions.
-
Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the enzymatic reaction to proceed.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: PARP1 signaling pathway in DNA single-strand break repair.
Caption: Experimental workflow for synthesis and biological evaluation.
Safety Operating Guide
Proper Disposal of 7-Nitroisoindolin-1-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive guide to the proper disposal procedures for 7-Nitroisoindolin-1-one, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides in-depth information regarding hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A flame-resistant laboratory coat
-
Closed-toe shoes
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Hazard and Safety Information
While specific quantitative data for this compound is limited in publicly available resources, the following table summarizes its known hazard classifications.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P301 + P312 + P330 |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[1] | P280 + P302 + P352 + P312 |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P264 + P280 + P302 + P352 + P332 + P313 |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | P264 + P280 + P305 + P351 + P338 + P337 + P313 |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[1] | P261 + P271 + P304 + P340 + P312 |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed professional hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect waste this compound, including contaminated items such as weighing paper, gloves, and pipette tips, in a designated, clearly labeled, and compatible hazardous waste container. The container should be made of a material that will not react with the chemical.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified. Aromatic nitro compounds can be reactive and should generally be stored separately.
Step 2: Container Management
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a secondary containment tray to prevent the spread of material in case of a leak.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Provide the EHS office with an accurate inventory of the waste container's contents.
Disposal Workflow
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Experimental Protocols
Currently, there are no widely available and validated experimental protocols for the in-lab neutralization or deactivation of this compound that can be safely performed by laboratory personnel. Due to the potential for hazardous reactions and the formation of equally or more hazardous byproducts, attempting to neutralize this compound without a thoroughly tested and validated procedure is strongly discouraged. The most prudent course of action is to treat all this compound waste as hazardous and to arrange for its disposal through a licensed professional service.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
